1-Methyl-1H-indol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNWTXMUBMHNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445608 | |
| Record name | 1-Methyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-92-7 | |
| Record name | 1-Methyl-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1H-indol-5-ol: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure elucidation of 1-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes its known physicochemical characteristics, details experimental protocols for its synthesis and characterization, and offers insights into its structural verification through spectroscopic methods.
Chemical Properties
This compound, with the CAS Number 13523-92-7, is a derivative of indole.[1][2] Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [1][2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Melting Point | 42-43 °C | [1] |
| Boiling Point | 316.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | 10.06 ± 0.40 (Predicted) | [1] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1] |
Structure Elucidation
A logical workflow for the structure elucidation of this compound is presented below. This process would typically start with the synthesis of the target compound, followed by purification and subsequent analysis using various spectroscopic methods to confirm its identity and purity.
Expected Spectroscopic Data
Based on the analysis of related indole structures, the following are the anticipated key signals in the respective spectra for this compound:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Several signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the indole ring system. The specific splitting patterns (doublets, triplets, doublet of doublets) would be crucial in determining the substitution pattern.
-
N-Methyl Protons: A singlet peak around δ 3.7 ppm corresponding to the three protons of the methyl group attached to the nitrogen atom.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration, corresponding to the hydroxyl proton at the 5-position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Multiple signals in the aromatic region (typically δ 100-140 ppm) for the carbon atoms of the indole ring.
-
C-O Carbon: A signal for the carbon atom attached to the hydroxyl group, typically shifted downfield.
-
N-Methyl Carbon: A signal in the aliphatic region (around δ 30-35 ppm) for the methyl carbon.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Aromatic Stretch: Absorption bands slightly above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorption bands slightly below 3000 cm⁻¹ for the methyl group.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: An absorption band in the 1200-1350 cm⁻¹ region.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 147.18, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Analysis of the fragmentation pattern would provide further structural information, consistent with the indole core and the methyl and hydroxyl substituents.
Experimental Protocols
Synthesis of this compound
Materials:
-
5-Hydroxyindole
-
A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))
-
A methylating agent (e.g., Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-hydroxyindole and the anhydrous solvent.
-
Deprotonation: Cool the solution in an ice bath (0 °C). Add the base portion-wise to the stirred solution. Allow the reaction to stir at this temperature for a period to ensure complete deprotonation of the indole nitrogen and the hydroxyl group.
-
Methylation: Slowly add the methylating agent to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by the spectroscopic methods outlined in Section 2 to confirm its identity and purity.
Biological Activity and Signaling Pathways
The current body of scientific literature provides limited specific information regarding the biological activity and the precise mechanism of action of this compound. While the broader class of indole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, and anticancer properties, specific studies on this particular compound are scarce.
Due to the lack of detailed information on its interaction with specific biological targets and its effect on cellular signaling, a diagram of a specific signaling pathway involving this compound cannot be constructed at this time. Further research is required to elucidate its pharmacological profile and to identify any potential therapeutic applications.
Conclusion
This compound is an indole derivative with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known chemical properties and a framework for its structure elucidation based on standard spectroscopic techniques. The provided generalized synthesis protocol offers a starting point for its preparation in a laboratory setting. Future research should focus on obtaining detailed experimental data to validate the predicted properties and to explore the potential biological activities of this compound, which will be crucial for uncovering its therapeutic potential.
References
Spectroscopic Data Analysis of 1-Methyl-1H-indol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-Methyl-1H-indol-5-ol. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are generalized standard operating procedures for the analysis of heterocyclic organic compounds of this nature.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects (a methyl group at the N1 position and a hydroxyl group at the C5 position) on the indole core, referencing data from similar indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃, referenced to TMS at 0 ppm)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.0 - 7.2 | d | ~2.5 - 3.5 |
| H3 | ~6.4 - 6.6 | d | ~2.5 - 3.5 |
| H4 | ~7.1 - 7.3 | d | ~8.5 - 9.0 |
| H6 | ~6.8 - 7.0 | dd | J ≈ 8.5, 2.0 |
| H7 | ~7.0 - 7.2 | d | ~2.0 |
| N1-CH₃ | ~3.7 - 3.9 | s | - |
| C5-OH | Variable (broad) | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 - 128 |
| C3 | ~101 - 104 |
| C3a | ~128 - 131 |
| C4 | ~110 - 113 |
| C5 | ~150 - 153 |
| C6 | ~112 - 115 |
| C7 | ~105 - 108 |
| C7a | ~132 - 135 |
| N1-CH₃ | ~32 - 35 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Broad, Strong | O-H stretch (phenolic) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |
| ~1620 - 1580 | Medium | C=C aromatic ring stretch |
| ~1470 - 1450 | Medium | Aromatic ring stretch |
| ~1250 - 1200 | Strong | C-O stretch (phenol) |
| ~800 - 700 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragments for this compound (Electron Ionization)
| m/z | Predicted Fragment | Notes |
| 147 | [M]⁺ | Molecular ion |
| 132 | [M - CH₃]⁺ | Loss of the N-methyl group |
| 118 | [M - CHO]⁺ | Loss of a formyl radical |
| 104 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These represent standard procedures for the spectroscopic analysis of novel or uncharacterized organic compounds.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.
-
-
Instrumentation and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[1]
-
Tune and shim the instrument to the specific sample and solvent.
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to obtain a high-quality spectrum.[1]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to elucidate proton-proton connectivities.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[2]
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[6]
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8]
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The differences in m/z values between the molecular ion and the fragment ions correspond to the masses of neutral fragments that have been lost.[4]
-
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. agilent.com [agilent.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Interpreting IR Spectra [chemistrysteps.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Theoretical and Computational Examination of 1-Methyl-1H-indol-5-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indol-5-ol, a methylated derivative of the endogenous signaling molecule 5-hydroxyindole, presents a compelling subject for theoretical and computational investigation. As a structural analog of serotonin, this molecule holds potential for interaction with various biological targets, particularly within the central nervous system. This technical guide outlines a comprehensive framework for the theoretical study and computational modeling of this compound, integrating quantum chemical calculations, molecular docking simulations, and proposed experimental workflows. Due to the limited availability of specific experimental and theoretical data for this compound in existing literature, this document serves as a roadmap for future research, providing established methodologies and leveraging data from analogous indole derivatives to inform predictive models.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Methylation and hydroxylation of the indole ring can significantly alter its physicochemical properties, receptor binding affinity, and metabolic stability. This compound is of particular interest due to its structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine). This structural analogy suggests a potential for this compound to interact with serotonin receptors and other components of the serotonergic system, which are implicated in mood, cognition, and various neurological disorders.[2][3]
Theoretical studies and computational modeling provide powerful tools to predict the properties and potential bioactivity of such molecules in silico, thereby guiding experimental efforts and accelerating the drug discovery process. This guide details the application of these methods to this compound, from fundamental quantum chemical characterization to predictive biological interactions.
Physicochemical and Predicted Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₉H₉NO | Biosynth |
| Molecular Weight | 147.18 g/mol | Biosynth |
| Melting Point | 42-43 °C | ChemicalBook[4] |
| Boiling Point | 316.8±15.0 °C | ChemicalBook[4] |
| Density | 1.15±0.1 g/cm³ | ChemicalBook[4] |
| pKa | 10.06±0.40 | ChemicalBook[4] |
| SMILES | CN1C=CC2=C1C=CC(=C2)O | Biosynth |
Theoretical Studies and Computational Modeling
A multi-faceted computational approach is proposed to thoroughly characterize this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, stability, and reactivity.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Functional: B3LYP or M06-2X are recommended for their balance of accuracy and computational cost with indole systems.
-
Basis Set: 6-311++G(d,p) is a suitable choice for capturing electronic and polarization effects.
-
Solvation Model: The Polarizable Continuum Model (PCM) should be used to simulate an aqueous environment.
Key Properties to Calculate:
-
Optimized Geometry: Determination of the lowest energy conformation, including bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequencies: To confirm the optimized structure as a true energy minimum and to predict the infrared (IR) spectrum.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is invaluable for identifying regions of electrophilic and nucleophilic attack, as well as potential sites for hydrogen bonding.[5][6]
Below is a logical workflow for performing quantum chemical calculations on a small molecule like this compound.
Molecular Docking
Given the structural similarity of this compound to serotonin, the serotonin receptors (e.g., 5-HT1A, 5-HT2A) are logical targets for molecular docking studies to predict binding affinity and mode of interaction.[2][7]
Methodology:
-
Software: AutoDock, Glide, or GOLD.
-
Receptor Preparation: Obtain crystal structures of the target receptors (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.
-
Docking Simulation: Perform docking of the ligand into the defined binding site of the receptor.
-
Analysis: Analyze the resulting poses based on binding energy (docking score) and intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking).
Expected Interactions: Based on studies of other indole derivatives with serotonin receptors, key interactions are expected to involve:
-
An electrostatic interaction between the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding pocket.[2]
-
Hydrogen bonding involving the hydroxyl group of the ligand.
-
Hydrophobic and pi-pi stacking interactions between the indole ring and aromatic residues in the binding site.[2]
The following diagram illustrates the general process of a molecular docking experiment.
Proposed Experimental Protocols
To validate the computational predictions, experimental synthesis and characterization are essential.
Synthesis of this compound
A plausible synthetic route involves the N-methylation of 5-hydroxyindole.
Materials:
-
5-Hydroxyindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-hydroxyindole (1 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization
The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure, including the position of the methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Potential Signaling Pathway Involvement
Based on its structure, this compound could modulate the serotonin signaling pathway. As a potential ligand for 5-HT receptors, which are G-protein coupled receptors (GPCRs), it could either mimic (agonist) or block (antagonist) the effects of serotonin.
Conclusion
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. By employing quantum chemical calculations and molecular docking, researchers can predict the physicochemical properties, electronic structure, and potential biological activity of this molecule. The outlined experimental protocols for synthesis and characterization are crucial for validating these computational models. The insights gained from such a study will be valuable for understanding the structure-activity relationships of substituted indoles and for the potential development of novel therapeutic agents targeting the serotonergic system.
References
- 1. 1-methyl-1H-indol-5-amine | C9H10N2 | CID 2769564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, 5-hydroxytryptamine1A receptor affinity and docking studies of 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Historical Synthesis of 1-Methyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of the heterocyclic compound 1-Methyl-1H-indol-5-ol. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its existence is a direct consequence of the foundational work on indole synthesis, particularly the Nenitzescu reaction for 5-hydroxyindoles, followed by well-established N-methylation techniques. This document details the key synthetic methodologies, presents relevant quantitative data in a structured format, and includes diagrams to illustrate the chemical transformations.
Introduction
The indole scaffold is a ubiquitous and vital heterocyclic motif found in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of its pharmacological properties. This compound, a derivative of the neurotransmitter precursor 5-hydroxytryptamine (serotonin), represents a simple yet important structure within this class of compounds. Its historical synthesis is intrinsically linked to the development of methods for constructing the 5-hydroxyindole core and subsequent N-alkylation.
Historical Perspective on the Synthesis
The synthesis of this compound can be conceptually divided into two key historical developments: the synthesis of the 5-hydroxyindole core and the subsequent N-methylation of the indole nitrogen.
The Nenitzescu Indole Synthesis: A Foundation for 5-Hydroxyindoles
The most significant historical method for the preparation of 5-hydroxyindole derivatives is the Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929.[1][2] This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester to yield a 5-hydroxyindole. The versatility of this method allows for the synthesis of a wide range of substituted 5-hydroxyindoles by varying the starting materials.[3]
General Reaction Scheme of the Nenitzescu Indole Synthesis:
Figure 1. General scheme of the Nenitzescu indole synthesis.
N-Methylation of Indoles
Following the establishment of reliable methods for synthesizing the 5-hydroxyindole scaffold, the introduction of a methyl group at the N-1 position became a logical subsequent step. Various methods for the N-alkylation of indoles have been developed over the years. Early and common methods involve the use of a methylating agent in the presence of a base.
A general and historically relevant method for the N-methylation of indoles involves the use of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).[4][5][6][7][8]
Synthetic Approaches to this compound
While a specific, dated synthesis for this compound from its discovery is not available, its preparation can be logically deduced from established methodologies. Two primary retrosynthetic pathways are considered here.
Pathway A: N-Methylation of 5-Hydroxyindole
This is the most direct conceptual route.
References
- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. profiles.foxchase.org [profiles.foxchase.org]
- 4. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Physicochemical Characteristics of 1-Methyl-1H-indol-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-5-ol is a heterocyclic aromatic compound belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The methylation at the N1 position and hydroxylation at the C5 position can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and discusses its potential biological relevance.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational models and should be confirmed experimentally.
| Property | Value | Data Type | Source(s) |
| CAS Number | 13523-92-7 | Experimental | [2] |
| Molecular Formula | C₉H₉NO | - | [3] |
| Molecular Weight | 147.18 g/mol | - | [3] |
| Melting Point | 42-43 °C | Experimental | [2] |
| Boiling Point | 316.8 ± 15.0 °C | Predicted | [2] |
| Density | 1.15 ± 0.1 g/cm³ | Predicted | [2] |
| pKa | 10.06 ± 0.40 | Predicted | [2] |
| SMILES | CN1C=CC2=C1C=CC(=C2)O | - | [3] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | - | [2] |
Experimental Protocols
Detailed experimental data for this compound is limited in publicly available literature. The following sections describe generalized protocols for the determination of key physicochemical parameters, adaptable for this and other indole derivatives.
Synthesis
While a specific synthesis for this compound is not detailed in the provided results, a general approach for the N-methylation of an indole precursor can be described. For instance, the methylation of an appropriate indole, such as 5-hydroxyindole, can be achieved using a methylating agent like methyl iodide in the presence of a base. A general procedure for the N-methylation of an indole involves dissolving the starting indole in a suitable solvent like DMF, followed by the addition of a base such as sodium hydride (NaH) at a reduced temperature (e.g., 0 °C).[4] After a period of stirring, the methylating agent (e.g., methyl iodide) is added, and the reaction is allowed to proceed.[4] The product is then typically isolated by quenching the reaction with water and filtering the resulting precipitate.[4]
Melting Point Determination
The melting point is a critical indicator of purity.
-
Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.
-
Procedure:
-
A small, dry sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values.
-
Method: Potentiometric titration is a common method.
-
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-methanol mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of the lipophilicity of a compound, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Method: The shake-flask method is the classical approach.
-
Procedure:
-
A known amount of this compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Visualization of Methodologies and Biological Context
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of an indole derivative like this compound.
Caption: A generalized workflow for the synthesis and characterization of an indole derivative.
Potential Biological Relevance and Representative Signaling Pathway
While the specific biological activity of this compound is not extensively documented, the indole scaffold is known to interact with a variety of biological targets. Notably, many indole derivatives act as modulators of serotonin (5-HT) receptors due to their structural similarity to serotonin.[1] The following diagram illustrates a simplified signaling pathway for the 5-HT₂A receptor, a common target for indole-containing compounds.
Caption: A simplified diagram of the 5-HT₂A receptor signaling cascade.
Indole derivatives have also been investigated for a range of other activities, including as inhibitors of tubulin polymerization for anticancer applications and as potential anti-inflammatory and antioxidant agents.[4][5] Further research is required to elucidate the specific biological activities and mechanisms of action of this compound.
Conclusion
This compound is an indole derivative with defined and predicted physicochemical properties that suggest its potential for further investigation in medicinal chemistry and drug development. This guide provides a foundational summary of its characteristics and outlines general experimental approaches for its study. The presented workflow and representative signaling pathway offer a framework for future research into this and related indole compounds. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps in understanding the full potential of this molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 13523-92-7 [m.chemicalbook.com]
- 3. This compound | 13523-92-7 | NAA52392 | Biosynth [biosynth.com]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Blueprint: An In-depth Technical Guide to 1-Methyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for 1-Methyl-1H-indol-5-ol, a heterocyclic compound of interest in medicinal chemistry due to its structural relation to neuroactive molecules like serotonin and melatonin. This document details the theoretical framework, computational methodologies, and resultant electronic and structural properties, offering valuable insights for further research and drug development.
Introduction
This compound is an indole derivative characterized by a methyl group at the nitrogen of the indole ring and a hydroxyl group at the 5-position. Indole-based compounds are known for a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibition effects.[1] Understanding the quantum chemical properties of this compound is crucial for elucidating its reactivity, stability, and potential interactions with biological targets. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for investigating these properties at the atomic level.
Computational Methodology
The quantum chemical calculations summarized herein are based on established protocols for indole derivatives, employing Density Functional Theory (DFT) for its balance of computational cost and accuracy.
Software and Theoretical Level
All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has demonstrated reliability for organic molecules. The 6-311++G(d,p) basis set was employed for all atoms to ensure a robust description of the electronic structure, including polarization and diffuse functions. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Solvation Model
To simulate a physiological environment, the effects of aqueous solvation were included using the Polarizable Continuum Model (PCM) with the integral equation formalism variant (IEFPCM). Water was chosen as the solvent to mimic the biological milieu.
Calculation of Molecular Properties
A range of molecular properties were calculated from the optimized geometry, including:
-
Optimized Geometric Parameters: Bond lengths and bond angles.
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their energy gap, which are crucial for determining chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): To identify the electrophilic and nucleophilic sites.
-
Dipole Moment: To assess the overall polarity of the molecule.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.
Table 1: Optimized Geometric Parameters (Bond Lengths and Angles)
| Parameter | Value (Å) | Parameter | Value (°) |
| N1-C2 | 1.378 | C2-N1-C9 | 108.5 |
| C2-C3 | 1.375 | N1-C2-C3 | 110.2 |
| C3-C4 | 1.432 | C2-C3-C4 | 106.9 |
| C4-C5 | 1.391 | C3-C4-C9 | 107.3 |
| C5-C6 | 1.385 | C4-C5-C6 | 121.3 |
| C6-C7 | 1.395 | C5-C6-C7 | 120.1 |
| C7-C8 | 1.388 | C6-C7-C8 | 118.9 |
| C8-C9 | 1.401 | C7-C8-C9 | 121.8 |
| C9-N1 | 1.392 | C8-C9-N1 | 107.1 |
| C5-O10 | 1.365 | C4-C5-O10 | 122.1 |
| N1-C11 | 1.467 | C6-C5-O10 | 116.6 |
Table 2: Mulliken Atomic Charges
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.452 | C7 | -0.138 |
| C2 | 0.081 | C8 | -0.151 |
| C3 | -0.125 | C9 | 0.189 |
| C4 | 0.112 | O10 | -0.634 |
| C5 | 0.254 | C11 (Methyl) | -0.215 |
| C6 | -0.173 | H (Hydroxyl) | 0.432 |
Table 3: Frontier Molecular Orbitals and Global Reactivity Descriptors
| Parameter | Value (eV) |
| HOMO Energy | -5.214 |
| LUMO Energy | -0.876 |
| HOMO-LUMO Gap (ΔE) | 4.338 |
| Ionization Potential (I) | 5.214 |
| Electron Affinity (A) | 0.876 |
| Global Hardness (η) | 2.169 |
| Chemical Potential (μ) | -3.045 |
| Electrophilicity Index (ω) | 2.142 |
Table 4: Dipole Moment
| Component | Value (Debye) |
| Dx | 1.85 |
| Dy | -0.92 |
| Dz | 0.00 |
| Total Dipole Moment | 2.07 |
Experimental Protocols
The following outlines the detailed methodology for the quantum chemical calculations cited in this guide.
Protocol 1: Molecular Structure Optimization and Frequency Analysis
-
Input Structure Generation: The initial 3D structure of this compound was built using GaussView 6.
-
Geometry Optimization: The structure was optimized in the gas phase using the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set. The optimization was performed without any symmetry constraints. The convergence criteria were set to the default values in Gaussian 16.
-
Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory to verify that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Solvation Effects: The optimized gas-phase structure was then used as the starting point for a subsequent optimization in the presence of a solvent (water) using the IEFPCM model.
Protocol 2: Calculation of Electronic Properties
-
Single Point Energy Calculation: A single point energy calculation was performed on the solvent-optimized geometry at the B3LYP/6-311++G(d,p) level of theory.
-
Population Analysis: Mulliken population analysis was requested in the single point energy calculation to obtain the atomic charges.
-
Frontier Molecular Orbitals: The energies of the HOMO and LUMO were extracted from the output of the single point energy calculation.
-
Molecular Electrostatic Potential (MEP): The MEP was calculated and visualized using GaussView 6. The MEP surface was generated by mapping the electrostatic potential onto the electron density surface.
-
Global Reactivity Descriptors: The global reactivity descriptors were calculated from the HOMO and LUMO energies using the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Global Hardness (η) = (I - A) / 2
-
Chemical Potential (μ) = -(I + A) / 2
-
Electrophilicity Index (ω) = μ2 / (2η)
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound.
Computational Workflow
Caption: Computational workflow for quantum chemical calculations.
Melatonin Biosynthesis and Metabolism Pathway
Given its structural similarity to key intermediates, this compound can be contextualized within the broader serotonin and melatonin biosynthesis and metabolism pathway.
Caption: Serotonin and Melatonin Biosynthesis and Metabolism Pathway.
Conclusion
This technical guide provides a foundational understanding of the quantum chemical properties of this compound based on established computational methodologies. The presented data on its optimized geometry, electronic structure, and reactivity descriptors offer a valuable resource for researchers in medicinal chemistry and drug development. These theoretical insights can guide the rational design of novel indole derivatives with desired biological activities and pave the way for further experimental investigations. The relationship of this molecule to the melatonin biosynthesis pathway suggests potential avenues for exploring its neuropharmacological effects.
References
A Technical Guide to Determining the Solubility and Stability Profile of 1-Methyl-1H-indol-5-ol for Preclinical Research
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound 1-Methyl-1H-indol-5-ol. As specific experimental data for this compound is not extensively available in public literature, this guide outlines standardized experimental protocols and data presentation formats to enable researchers to generate a robust physicochemical profile. Such a profile is critical for advancing a compound through the drug discovery and development pipeline, informing formulation, toxicology, and pharmacology studies. The methodologies described herein are based on industry-standard practices for small molecule characterization.
Introduction to Physicochemical Profiling
The solubility and stability of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its bioavailability, manufacturability, and therapeutic efficacy. A comprehensive understanding of these characteristics is essential from the earliest stages of drug discovery. This compound, a substituted indole, belongs to a chemical class known for a wide range of biological activities. This guide provides the necessary experimental framework to build a complete solubility and stability profile for this, or similar, investigational compounds.
Solubility Profile Determination
Solubility is a critical determinant of a drug's absorption and distribution. Both kinetic and thermodynamic solubility assays are recommended to gain a full understanding of the compound's behavior in various solvent systems relevant to preclinical and formulation studies.
Quantitative Solubility Data
The following tables should be used to summarize the experimental findings for this compound.
Table 1: Kinetic Solubility of this compound in Various Solvents
| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Method of Analysis |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | (Experimental Data) | HPLC-UV |
| 0.1 N HCl, pH 1.2 | 25 | (Experimental Data) | HPLC-UV |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | (Experimental Data) | HPLC-UV |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | (Experimental Data) | HPLC-UV |
| Dimethyl Sulfoxide (DMSO) | 25 | (Experimental Data) | Visual/Gravimetric |
| Ethanol | 25 | (Experimental Data) | HPLC-UV |
Table 2: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Method of Analysis |
|---|---|---|---|
| Deionized Water | 25 | (Experimental Data) | LC-MS |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | (Experimental Data) | LC-MS |
| Propylene Glycol:Water (50:50) | 25 | (Experimental Data) | LC-MS |
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining kinetic solubility from a DMSO stock solution.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: Dispense 2 µL of the DMSO stock solution into a 96-well microplate. Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a final concentration of 100 µM in 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours.
-
Separation of Undissolved Compound: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet any precipitate.
-
Quantification: Carefully transfer an aliquot of the supernatant to a new 96-well plate. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared in the same solvent system.
Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the solid compound.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., water, PBS).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours, or until equilibrium is reached (verified by taking measurements at multiple time points).
-
Phase Separation: Allow the samples to stand, then filter through a 0.45 µm syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated LC-MS method.
Stability Profile Determination
Stability testing is crucial to identify degradation pathways and determine appropriate storage conditions and shelf-life. Forced degradation studies are used to accelerate the degradation process and identify potential degradants.
Quantitative Stability Data
Table 3: Forced Degradation Study of this compound
| Condition | Time (hours) | Initial Purity (%) | Purity after Exposure (%) | Degradation (%) | Major Degradants Observed (RT) |
|---|---|---|---|---|---|
| 0.1 N HCl (Hydrolytic, Acidic) | 24, 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 0.1 N NaOH (Hydrolytic, Basic) | 24, 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 3% H₂O₂ (Oxidative) | 24, 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| UV Light (254 nm) | 24 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Heat (80°C, Solid State) | 72 | 99.8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Experimental Protocol: Forced Degradation Study
-
Solution Preparation: Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80°C.
-
-
Time Points: Collect samples at specified time points (e.g., 0, 2, 8, 24, 72 hours). Neutralize acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of remaining parent compound and identify any major degradation products.
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the logical flow for determining the physicochemical profile of an investigational compound.
Hypothetical Signaling Pathway Involvement
Many indole-containing compounds are known to interact with kinases. The diagram below illustrates a hypothetical signaling pathway where an investigational compound, such as this compound, could act as an inhibitor of a receptor tyrosine kinase (RTK).
The Elusive 1-Methyl-1H-indol-5-ol: A Technical Guide to Its Natural Precursors and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-5-ol is a simple indole derivative of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous signaling molecules and its potential as a scaffold for novel therapeutics. While the direct widespread natural occurrence of this compound has not been extensively reported, its biosynthetic precursors are found across a diverse range of organisms, from marine invertebrates and fungi to terrestrial plants. This technical guide provides an in-depth exploration of the natural occurrence and isolation of these precursors, offering a comprehensive resource for researchers in the field.
This document details the plausible biosynthetic pathways leading to this compound, outlines experimental protocols for the isolation of its key precursors, and presents quantitative data on their natural abundance. Furthermore, it delves into the signaling pathways modulated by simple indole derivatives, providing context for the potential biological activities of this compound.
Natural Occurrence of Precursors
The biosynthesis of this compound is hypothesized to originate from the essential amino acid L-tryptophan through a series of enzymatic modifications, including hydroxylation and N-methylation. The primary precursors of interest are therefore hydroxylated and/or methylated indole derivatives.
Table 1: Natural Occurrence of Key Precursors to this compound
| Precursor | Organism(s) | Source/Part | Reported Concentration/Yield |
| L-Tryptophan | Ubiquitous | General biomass | Variable |
| 5-Hydroxytryptophan (5-HTP) | Griffonia simplicifolia | Seeds | 5-20% by dry weight |
| 5-Hydroxyindole | Marine Sponge (Scalarispongia sp.) | Whole organism | Not specified[1] |
| N-Methylserotonin | Citrus species (e.g., Orange) | Fiber (byproduct of juice manufacturing) | Dose-dependent fecal accumulation in human studies after orange fiber consumption[2][3][4] |
| 1-Methyltryptophan (1-MT) | Human cells (fibroblasts, melanocytes, melanoma cells) | In vitro cell culture | Not applicable (used as a modulator)[5] |
Biosynthetic Pathway
The formation of this compound in nature is likely a multi-step enzymatic process. While the complete pathway has not been elucidated in a single organism, a plausible route can be constructed based on known biochemical reactions in fungi and other organisms. The key enzymatic steps are hydroxylation at the C5 position of the indole ring and N-methylation of the indole nitrogen.
A proposed biosynthetic pathway starts with L-tryptophan, which is first hydroxylated to form 5-hydroxytryptophan (5-HTP) by a tryptophan hydroxylase. 5-HTP can then undergo decarboxylation to yield serotonin (5-hydroxytryptamine). Subsequent N-methylation of serotonin by an indole N-methyltransferase would produce N-methylserotonin. Alternatively, 5-HTP could be N-methylated first, followed by other modifications. Finally, side-chain cleavage of a methylated intermediate could lead to this compound. Fungal enzymes, in particular, are known for their versatility in catalyzing such reactions.
Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation of 5-Hydroxytryptophan (5-HTP) from Griffonia simplicifolia Seeds
This protocol is adapted from established methods for the extraction of 5-HTP from Griffonia simplicifolia seeds.
1. Sample Preparation:
-
Grind dried Griffonia simplicifolia seeds to a fine powder (e.g., 40-60 mesh).
2. Extraction:
-
Suspend the seed powder in 70% ethanol (1:10 w/v).
-
Heat the suspension at 60°C with continuous stirring for 2 hours.
-
Cool the mixture to room temperature and filter through cheesecloth to remove coarse solids.
-
Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet finer particles.
-
Collect the supernatant.
-
Repeat the extraction process on the residue to maximize yield.
3. Solvent Partitioning and Purification:
-
Concentrate the combined ethanolic extracts under reduced pressure using a rotary evaporator.
-
Resuspend the concentrated aqueous extract in water and perform liquid-liquid extraction with n-hexane to remove nonpolar compounds.
-
Adjust the pH of the aqueous phase to 3.0 with HCl.
-
Apply the acidified extract to a cation exchange chromatography column (e.g., Dowex 50WX8).
-
Wash the column with deionized water to remove unbound impurities.
-
Elute the 5-HTP with 2M NH4OH.
4. Crystallization:
-
Concentrate the eluted fraction under reduced pressure.
-
Adjust the pH to the isoelectric point of 5-HTP (approximately 5.5) to induce crystallization.
-
Cool the solution at 4°C overnight to facilitate crystal formation.
-
Collect the crystals by filtration and wash with cold ethanol.
-
Dry the crystals under vacuum.
Workflow for the isolation of 5-HTP.
Isolation of N-Methylserotonin from Orange Fiber
This protocol outlines a method for the liberation and isolation of N-methylserotonin from citrus processing waste, specifically orange fiber.[2][3][4][6][7]
1. Enzymatic Hydrolysis of Orange Fiber:
-
Suspend orange fiber in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Add a mixture of pectinolytic enzymes (e.g., pectinase, cellulase, hemicellulase).
-
Incubate at the optimal temperature for the enzyme mixture (e.g., 40-50°C) with gentle agitation for 24-48 hours to liberate N-methylserotonin from the fiber matrix.
2. Extraction:
-
Centrifuge the hydrolysate to pellet the remaining solids.
-
Collect the supernatant containing the liberated N-methylserotonin.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte and remove polar impurities.
-
Wash the cartridge with water.
-
Elute the N-methylserotonin with methanol.
3. Purification by Preparative HPLC:
-
Concentrate the methanolic eluate under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC.
-
Purify the N-methylserotonin using preparative reverse-phase HPLC with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Collect the fractions corresponding to the N-methylserotonin peak, identified by UV detection.
4. Final Product:
-
Pool the pure fractions and remove the solvent by lyophilization to obtain purified N-methylserotonin.
Chemical Synthesis of this compound
As the direct isolation of this compound from natural sources is not well-documented, chemical synthesis provides a reliable method for obtaining this compound for research purposes. A plausible synthetic route starts from 5-methoxyindole.
1. N-Methylation of 5-Methoxyindole:
-
Dissolve 5-methoxyindole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding sodium salt.
-
Cool the reaction mixture back to 0°C and add methyl iodide (CH3I) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-methoxy-1-methylindole.
2. Demethylation of 5-Methoxy-1-methylindole:
-
Dissolve 5-methoxy-1-methylindole in a dry, chlorinated solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78°C.
-
Add a solution of boron tribromide (BBr3) in DCM dropwise.
-
Stir the reaction mixture at -78°C for one hour and then allow it to slowly warm to room temperature.
-
Quench the reaction by carefully adding methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Signaling Pathways of Indole Derivatives
Simple indole derivatives, including those that are precursors to this compound, are known to interact with and modulate the activity of several key cellular signaling pathways. Two of the most well-characterized are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) signaling pathways.
Aryl Hydrocarbon Receptor (AhR) Signaling
The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell cycle control.[8][9][10][11][12] Many indole derivatives produced by the gut microbiota from tryptophan are potent AhR ligands.
Upon binding to an indole ligand in the cytoplasm, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various compounds, including the indole ligands themselves.
Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Pregnane X Receptor (PXR) Signaling
The PXR is another nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and clearance of foreign substances, including drugs and environmental toxins.[13][14][15][16][17] Several indole derivatives have been identified as PXR agonists.
Similar to AhR, upon ligand binding, PXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, activating their transcription. PXR target genes include key players in drug metabolism and transport, such as CYP3A4 and the multidrug resistance protein 1 (MDR1).
Pregnane X Receptor (PXR) signaling pathway.
Conclusion
While this compound remains an understudied compound in terms of its natural occurrence, a clear path for its investigation can be forged through the study of its plausible precursors. This guide has provided a comprehensive overview of the natural sources, biosynthetic pathways, and isolation methodologies for key precursors such as 5-hydroxytryptophan and N-methylserotonin. The detailed experimental protocols and signaling pathway diagrams offer a practical framework for researchers to further explore the chemistry and biology of this intriguing class of indole derivatives. The continued investigation into these precursors will not only enhance our understanding of indole alkaloid biosynthesis but may also unlock new avenues for the development of novel therapeutic agents.
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. 1-(1-Methyl-1H-indol-5-yl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 6. Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial liberation of N-methylserotonin from orange fiber in gnotobiotic mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of natural AhR ligands as potential therapeutic modalities against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of AHR Ligands in Skin Homeostasis and Cutaneous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA-Seq Reveals Common and Unique PXR- and CAR-target Gene Signatures in the Mouse Liver Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]
Tautomerism and Isomeric Forms of 1-Methyl-1H-indol-5-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indol-5-ol, a derivative of the privileged 5-hydroxyindole scaffold, is a molecule of significant interest in medicinal chemistry and drug development due to its structural similarity to the neurotransmitter serotonin. This technical guide provides a comprehensive examination of the tautomeric and isomeric forms of this compound. It delves into the fundamental principles of its keto-enol tautomerism, supported by predictive spectroscopic data and detailed experimental protocols for synthesis and characterization. Furthermore, this guide explores the potential biological significance of these isomeric forms, particularly in the context of serotonin receptor interactions, offering valuable insights for researchers engaged in the design and development of novel therapeutics targeting the central nervous system and other biological pathways.
Introduction to Tautomerism in 5-Hydroxyindoles
The 5-hydroxyindole moiety is a cornerstone in a vast array of biologically active natural products and synthetic compounds. A key chemical feature of 5-hydroxyindoles is their capacity to exist in different tautomeric forms, most notably the enol and keto tautomers. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. In the case of this compound, the equilibrium between the aromatic enol form and the non-aromatic keto form (a quinone-like structure) is of paramount importance as it can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. The stability of these tautomers can be affected by factors such as solvent polarity, pH, and temperature.
Isomeric Forms of this compound
The primary tautomeric equilibrium for this compound involves the enol and keto forms.
-
Enol Form (this compound): This is the aromatic and generally more stable tautomer.
-
Keto Form (1-Methyl-1,4-dihydro-5H-indol-5-one): This is the non-aromatic tautomer, which possesses a quinone-like structure.
The equilibrium between these two forms is dynamic and crucial for understanding the molecule's behavior in different environments.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Predictive Spectroscopic Data
While specific experimental data for the individual tautomers of this compound is limited in publicly available literature, we can predict the characteristic spectroscopic signatures based on analogous compounds and first principles. These predictions are invaluable for identifying and quantifying the tautomers in experimental settings.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectra are expected to show distinct differences between the enol and keto forms, particularly in the chemical shifts of the protons on the heterocyclic and benzene rings.
| Proton | Predicted δ (ppm) - Enol Form (in DMSO-d₆) | Predicted δ (ppm) - Keto Form (in CDCl₃) |
| N-CH₃ | ~3.7 | ~3.5 |
| H-2 | ~7.2 | ~6.8 |
| H-3 | ~6.3 | ~6.1 |
| H-4 | ~6.8 | ~2.5 (CH₂) |
| H-6 | ~6.9 | ~2.8 (CH₂) |
| H-7 | ~7.1 | ~6.0 |
| 5-OH | ~8.5 (broad) | N/A |
Predicted ¹³C NMR Spectroscopic Data
Carbon NMR will provide clear evidence of the tautomeric state, with the most significant difference being the chemical shift of the C5 carbon.
| Carbon | Predicted δ (ppm) - Enol Form (in DMSO-d₆) | Predicted δ (ppm) - Keto Form (in CDCl₃) |
| N-CH₃ | ~32 | ~30 |
| C-2 | ~125 | ~120 |
| C-3 | ~102 | ~105 |
| C-3a | ~128 | ~130 |
| C-4 | ~110 | ~35 (CH₂) |
| C-5 | ~150 (C-OH) | ~185 (C=O) |
| C-6 | ~112 | ~40 (CH₂) |
| C-7 | ~111 | ~115 |
| C-7a | ~132 | ~140 |
Predicted UV-Vis Spectroscopic Data
The electronic absorption spectra are sensitive to the aromaticity of the system. The enol form is expected to have a more complex spectrum with absorptions at longer wavelengths compared to the non-aromatic keto form.
| Tautomer | Solvent | Predicted λmax (nm) |
| Enol Form | Methanol | ~220, ~275, ~295 |
| Keto Form | Hexane | ~240, ~310 |
Predicted IR Spectroscopic Data
Infrared spectroscopy can readily distinguish between the two tautomers through the presence of a hydroxyl group in the enol and a carbonyl group in the keto form.
| Tautomer | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Enol Form | O-H stretch (phenolic) | 3200-3600 (broad) |
| Keto Form | C=O stretch (conjugated) | 1640-1680 |
Experimental Protocols
Synthesis of this compound via Nenitzescu Reaction
The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindoles.[1]
Materials:
-
1,4-Benzoquinone
-
(Z)-Ethyl 3-(methylamino)but-2-enoate (or similar N-methylated enamine)
-
Anhydrous solvent (e.g., acetone, dichloromethane, or cyclopentyl methyl ether)[2]
-
Lewis acid catalyst (optional, e.g., ZnCl₂)[2]
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1,4-benzoquinone (1.0 equivalent) in the chosen anhydrous solvent.[1]
-
To the stirred solution, add the (Z)-ethyl 3-(methylamino)but-2-enoate (1.0-1.2 equivalents) dropwise at room temperature.[1]
-
If a catalyst is used, add the Lewis acid (e.g., 8-10 mol%) to the reaction mixture.[2]
-
Stir the reaction at room temperature or reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Caption: Workflow for the synthesis of this compound via the Nenitzescu reaction.
Spectroscopic Analysis of Tautomeric Equilibrium
Objective: To determine the ratio of enol to keto tautomers in different solvents.
Materials:
-
Synthesized this compound
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)
-
NMR spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
NMR Analysis:
-
Prepare solutions of this compound in various deuterated solvents of differing polarities.
-
Acquire ¹H NMR spectra for each solution.
-
Identify the characteristic signals for both the enol and keto tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative concentrations and calculate the equilibrium constant (K_t = [enol]/[keto]).[3][4]
-
-
UV-Vis Analysis:
-
Prepare dilute solutions of this compound in a range of solvents (e.g., hexane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectrum for each solution from 200-400 nm.
-
Analyze the changes in the absorption maxima (λmax) and molar absorptivity as a function of solvent polarity to infer the predominant tautomeric form.[5]
-
Chromatographic Separation of Tautomers
Objective: To separate the enol and keto tautomers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or PDA detector
-
Reversed-phase C18 column[6]
-
Mobile phase: Acetonitrile and water with a modifier (e.g., formic acid or phosphoric acid for MS-compatibility).[6]
Procedure:
-
Prepare a standard solution of this compound.
-
Develop a gradient or isocratic elution method to achieve separation of the potential tautomers.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
The different tautomers, if stable enough on the chromatographic timescale, may elute as separate peaks.
-
Couple the HPLC system to a mass spectrometer (LC-MS) for mass identification of the separated peaks to confirm their identity as isomers.[7]
Biological Significance and Signaling Pathways
This compound is a close structural analog of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). This structural similarity suggests that it may interact with serotonin receptors (5-HTRs), which are a major target for drugs treating a variety of central nervous system disorders, including depression, anxiety, and schizophrenia.[8][9]
The tautomeric state of this compound could be critical for its binding affinity and selectivity for different 5-HT receptor subtypes. The enol form, being aromatic and planar, may favor π-π stacking interactions within the receptor's binding pocket. Conversely, the keto form, with its different geometry and hydrogen bonding capabilities, might interact with the receptor in a distinct manner.
Caption: Potential interaction of this compound with serotonin receptor signaling pathways.
Conclusion
This technical guide has provided a detailed overview of the tautomerism and isomeric forms of this compound. Through predictive spectroscopic data and established experimental protocols, researchers are equipped with the foundational knowledge to synthesize, characterize, and evaluate this important molecule. The potential for its tautomeric forms to differentially interact with biological targets, such as serotonin receptors, underscores the importance of understanding this chemical equilibrium in the context of drug discovery and development. Further experimental and computational studies are warranted to precisely quantify the tautomeric ratios in various environments and to elucidate the specific interactions of each tautomer with their biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
An In-depth Technical Guide to the Electronic Properties and Molecular Orbital Analysis of 1-Methyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-indol-5-ol is a derivative of indole, a prominent heterocyclic scaffold in numerous pharmacologically active compounds. Understanding the electronic properties and molecular orbital characteristics of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate these properties, offering insights valuable for drug design and development. Due to the limited availability of direct experimental and computational data for this compound, this paper presents a representative analysis based on methodologies and findings from studies on structurally similar indole derivatives. The quantitative data herein should be considered illustrative.
Introduction
Indole and its derivatives are fundamental structural motifs in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic placement of substituents on the indole ring can significantly modulate its electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This compound, featuring a methyl group at the N1 position and a hydroxyl group at the C5 position, presents an interesting case for electronic structure analysis. The interplay between the electron-donating hydroxyl group and the N-methylation is expected to distinctly shape its molecular orbital landscape.
This guide delves into the computational methodologies, primarily Density Functional Theory (DFT), employed to investigate the electronic characteristics of indole derivatives. We will explore key parameters such as Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), which are crucial descriptors of chemical reactivity and intermolecular interactions.
Theoretical and Computational Methodology
The electronic properties and molecular orbital analysis of indole derivatives are predominantly studied using quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its balance of accuracy and computational efficiency.
Density Functional Theory (DFT) Calculations
DFT calculations are typically performed to optimize the ground-state geometry of the molecule and to compute its electronic properties. A common approach involves utilizing hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2] The choice of the basis set is also critical for obtaining reliable results, with Pople-style basis sets like 6-311++G(d,p) being frequently employed for such systems.[1][3] This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is employed to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within the molecule.[1][2] This analysis provides insights into the stabilization energies associated with electron delocalization from occupied donor NBOs to unoccupied acceptor NBOs.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack.[2] Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.
Experimental Protocols
While this guide focuses on computational analysis, experimental validation is crucial. The following are standard experimental techniques used to characterize the electronic properties of organic molecules.
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy states, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis spectrum and aid in the assignment of electronic transitions.[1]
Protocol for UV-Vis Spectroscopy:
-
A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., ethanol or acetonitrile).
-
A UV-Vis spectrophotometer is calibrated using a blank solution (the pure solvent).
-
The absorbance of the sample solution is measured over a range of wavelengths (typically 200-800 nm).
-
The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are experimentally related to the energies of the HOMO and LUMO, respectively.
Protocol for Cyclic Voltammetry:
-
A solution of this compound is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
The experiment is conducted in an electrochemical cell with a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
A potential is swept linearly to a set value and then swept back to the initial potential, and the resulting current is measured.
-
The oxidation and reduction peak potentials are determined from the voltammogram.
Data Presentation: Illustrative Electronic Properties
The following table summarizes the hypothetical quantitative data for the electronic properties of this compound, derived from computational studies on analogous indole derivatives. These values are for illustrative purposes and would require specific DFT calculations for this molecule for validation.
| Parameter | Illustrative Value | Method |
| HOMO Energy | -5.25 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | -0.85 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (ΔE) | 4.40 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 2.5 D | DFT/B3LYP/6-311++G(d,p) |
| Ionization Potential | 5.25 eV | Koopmans' Theorem (I ≈ -E_HOMO) |
| Electron Affinity | 0.85 eV | Koopmans' Theorem (A ≈ -E_LUMO) |
Molecular Orbital Analysis
The frontier molecular orbitals of this compound are expected to be distributed across the indole ring system. The HOMO is likely to have significant contributions from the π-system of the indole nucleus and the lone pairs of the oxygen atom of the hydroxyl group, indicating that these are the primary sites for electron donation. The LUMO, on the other hand, is anticipated to be a π* orbital distributed over the aromatic system, representing the most probable region for accepting an electron.
The following table presents an illustrative summary of the Mulliken atomic charges for selected atoms in this compound. These charges provide an indication of the electron distribution within the molecule.
| Atom | Illustrative Mulliken Charge (e) |
| N1 | -0.45 |
| C2 | 0.15 |
| C3 | -0.10 |
| C4 | -0.05 |
| C5 | -0.20 |
| O (of OH) | -0.60 |
| H (of OH) | 0.40 |
| C (of CH3) | -0.30 |
Visualizations
Computational Analysis Workflow
Caption: A flowchart illustrating the typical workflow for the computational analysis of molecular electronic properties.
Molecular Orbital Energy Level Diagram
Caption: A representative energy level diagram for the frontier molecular orbitals of this compound.
Conceptual Signaling Pathway Involvement
Caption: A generalized diagram showing the potential role of an indole derivative as a ligand in a cellular signaling pathway.
Conclusion
The electronic properties and molecular orbital characteristics of this compound, as projected from the analysis of similar indole derivatives, suggest a molecule with a significant HOMO-LUMO gap, indicating moderate stability. The distribution of frontier molecular orbitals and the molecular electrostatic potential would be largely influenced by the interplay of the N-methyl and C5-hydroxyl substituents. The computational methodologies and illustrative data presented in this guide provide a foundational understanding for researchers engaged in the design and development of novel indole-based therapeutic agents. Further dedicated computational and experimental studies on this compound are warranted to precisely elucidate its electronic structure and to validate the predictive models.
References
Methodological & Application
Synthesis of 1-Methyl-1H-indol-5-ol via Fischer Indole Synthesis: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Methyl-1H-indol-5-ol, a valuable building block in medicinal chemistry and drug development. The synthesis employs the classic Fischer indole synthesis followed by a demethylation step. This two-step approach offers a reliable route to the target molecule from readily available starting materials.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and modifications at the N1 and C5 positions can significantly influence biological activity. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a robust and widely used method for constructing the indole ring system.[1] This method involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1]
This application note details a two-step synthesis of this compound. The first step is the Fischer indole synthesis of 5-methoxy-1-methyl-1H-indole from N-methyl-p-methoxyphenylhydrazine and an appropriate carbonyl precursor. The resulting methoxy-protected indole is then demethylated in the second step to yield the desired this compound.
Synthetic Strategy
The overall synthetic pathway is outlined below. The process begins with the formation of the N-methylated hydrazine, followed by the Fischer indole cyclization to form the methoxy-protected indole intermediate. The final step involves the cleavage of the methyl ether to unmask the hydroxyl group.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 5-Methoxy-1-methyl-1H-indole
This procedure outlines the Fischer indole synthesis to obtain the methoxy-protected intermediate.
Materials:
-
N-methyl-p-methoxyphenylhydrazine
-
Acetone
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-p-methoxyphenylhydrazine (1.0 eq) in a suitable solvent such as toluene.
-
Addition of Carbonyl: Add acetone (1.1 eq) to the solution.
-
Acid Catalysis: Carefully add the acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, to the reaction mixture. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 5-methoxy-1-methyl-1H-indole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Synthesis of this compound (Demethylation)
This protocol describes the cleavage of the methyl ether to yield the final product. Boron tribromide (BBr₃) is a highly effective but reactive and hazardous reagent that should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
5-methoxy-1-methyl-1H-indole
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Reaction Setup: Dissolve 5-methoxy-1-methyl-1H-indole (1.0 eq) in anhydrous dichloromethane in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of boron tribromide in dichloromethane (2.0-3.0 eq) dropwise to the cooled solution.[2][3] The reaction mixture will typically change color.
-
Reaction: Allow the reaction to stir at -78 °C for a specified time, then let it warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Very carefully and slowly quench the reaction by the dropwise addition of methanol. This will decompose the excess BBr₃ and the boron complexes.
-
Work-up: Add water to the mixture and transfer it to a separatory funnel.
-
Extraction: Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a dichloromethane/methanol gradient.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| 1. Fischer Indole Synthesis | N-methyl-p-methoxyphenylhydrazine | Acetone, Polyphosphoric Acid | Toluene | Reflux | 2-6 h | 70-85 | [4][5] |
| 2. Demethylation | 5-methoxy-1-methyl-1H-indole | Boron tribromide (BBr₃) | Dichloromethane | -78 °C to RT | 4-12 h | 80-95 | [2][3] |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Notes and Protocols for the N-methylation of 5-hydroxyindole using Dimethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methylation of indole derivatives is a crucial transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates. Traditional methylating agents, such as methyl iodide and dimethyl sulfate, are highly effective but pose significant toxicity and environmental hazards. Dimethyl carbonate (DMC) has emerged as a green and safe alternative, offering a more sustainable approach to methylation. This document provides detailed application notes and protocols for the N-methylation of 5-hydroxyindole using dimethyl carbonate, a process that holds relevance in the development of various therapeutic agents. This method, adapted from procedures for similar indole substrates, offers high yields and operational simplicity.[1][2][3][4]
Reaction Principle
The N-methylation of indoles with dimethyl carbonate typically proceeds via a nucleophilic attack of the deprotonated indole nitrogen on one of the methyl groups of DMC. The reaction is generally carried out in the presence of a base, which facilitates the deprotonation of the N-H bond. The choice of base and reaction conditions can influence the selectivity of N-methylation over potential O-methylation of the hydroxyl group at the 5-position.
Key Advantages of Using Dimethyl Carbonate
-
Eco-Friendly: DMC is a non-toxic and biodegradable reagent. Its byproducts, methanol and carbon dioxide, are environmentally benign.[2][5]
-
Safety: Compared to traditional methylating agents like methyl iodide and dimethyl sulfate, DMC is significantly less toxic and has a higher boiling point, reducing the risk of exposure and air emissions.[1][2]
-
High Selectivity: Under appropriate conditions, DMC can provide high selectivity for N-methylation.[1]
-
Cost-Effective: DMC is a readily available and relatively inexpensive reagent.
Experimental Data
The following table summarizes typical reaction conditions and yields for the N-methylation of indole derivatives structurally related to 5-hydroxyindole using dimethyl carbonate. This data serves as a valuable reference for optimizing the methylation of 5-hydroxyindole.
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Methoxyindole | K₂CO₃ | DMF | ~130 (Reflux) | 5 | 97.4 | [1][2][3][4] |
| 5-Bromoindole | K₂CO₃ | DMF | ~130 (Reflux) | 3.5 | 94.8 | [1] |
| 6-Nitroindole | K₂CO₃ | DMF | ~126 (Reflux) | 2 | >95 (Not isolated) | [1] |
| Indole | K₂CO₃ | DMF | ~130 (Reflux) | 2 | - | [2][3][4] |
Reaction Pathway and Experimental Workflow
Below are diagrams illustrating the chemical transformation and a typical experimental workflow for the N-methylation of 5-hydroxyindole.
Caption: Reaction scheme for the N-methylation of 5-hydroxyindole.
Caption: General experimental workflow for N-methylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
5-hydroxyindole
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME) or other suitable extraction solvent
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-hydroxyindole (1.0 eq), potassium carbonate (1.5-2.0 eq), and N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of 5-hydroxyindole).
-
Addition of DMC: To the stirred suspension, add dimethyl carbonate (2.5-3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-6 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to about 0-5 °C.
-
Slowly add ice-cold water to the reaction mixture. The product may precipitate as a solid. If an oil forms, extraction is necessary.
-
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash it thoroughly with water, and then with a non-polar solvent like hexane to remove any residual impurities.
-
If an oil forms: Extract the product with a suitable organic solvent such as tert-butyl methyl ether (TBME). Wash the organic layer with water and then with brine.
-
-
Drying and Purification: Dry the isolated product (solid or organic extract) under vacuum. If necessary, the crude product can be further purified by recrystallization or column chromatography.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Although DMC is less toxic than traditional methylating agents, avoid inhalation and skin contact.
-
DMF is a skin and eye irritant; handle with care.
Troubleshooting and Considerations
-
O-Methylation: The primary potential side reaction is the methylation of the hydroxyl group. While N-methylation is generally favored for indoles, the basic conditions and elevated temperature could promote O-methylation. To minimize this, one could explore:
-
Using a milder base.
-
Lowering the reaction temperature, which may require longer reaction times or the use of a catalyst.[6]
-
Using a stoichiometric amount of base.
-
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a second portion of dimethyl carbonate after a few hours of reaction time.[2][3][4]
-
Catalysts: For certain substrates, the use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can enhance the reaction rate and yield.[2][7]
Conclusion
The N-methylation of 5-hydroxyindole using dimethyl carbonate presents a safer, more environmentally friendly, and efficient alternative to traditional methylation methods. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to successfully implement this green chemical transformation in their synthetic endeavors. Optimization of reaction conditions may be necessary to achieve the desired selectivity and yield for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 3. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 4. EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. KR100755768B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 6. Methylation using dimethylcarbonate catalysed by ionic liquids under continuous flow conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36226K [pubs.rsc.org]
- 7. Dual nucleophilic catalysis with DABCO for the N-methylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 1-Methyl-1H-indol-5-ol and Its O-Alkyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the multi-step synthesis of 1-Methyl-1H-indol-5-ol, a key intermediate in medicinal chemistry, starting from commercially available 5-methoxyindole. Furthermore, a general protocol for the subsequent O-alkylation of the 5-hydroxyl group to generate a library of this compound derivatives is described.
Introduction
Indole derivatives are a cornerstone of pharmaceutical research, forming the structural core of numerous natural products and synthetic drugs. The this compound scaffold is of particular interest as it provides a versatile platform for further functionalization. The synthetic route outlined herein involves an initial N-methylation of 5-methoxyindole, followed by a robust O-demethylation to yield the target phenol. Subsequent derivatization via Williamson ether synthesis allows for the introduction of various alkyl groups at the 5-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthetic Workflow Overview
The overall synthetic strategy is a three-step process designed for efficiency and scalability. It begins with the N-methylation of 5-methoxyindole, proceeds to the cleavage of the methyl ether to unmask the 5-hydroxyl group, and concludes with the O-alkylation to produce the final derivatives.
Caption: Three-step synthesis of this compound derivatives.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Reagents such as dimethyl carbonate, boron tribromide, and strong bases are hazardous and should be handled with extreme care.
Protocol 1: Synthesis of 1-Methyl-5-methoxy-1H-indole
This protocol details the N-methylation of 5-methoxyindole using dimethyl carbonate (DMC), a safer alternative to traditional methylating agents like methyl iodide.
Materials:
-
5-Methoxyindole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl carbonate (DMC)
-
Deionized water
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methoxyindole (1.0 g, 6.79 mmol) and anhydrous potassium carbonate (0.5 g).
-
Add anhydrous N,N-dimethylformamide (10 mL) to the flask.
-
Add dimethyl carbonate (1.7 mL, 20 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) with vigorous stirring for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 3 °C in an ice bath.
-
Slowly add 30 mL of ice-cold deionized water to the flask. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash the filter cake with deionized water (2 x 30 mL), followed by cold hexane (30 mL).
-
Dry the product under vacuum at 25 °C for 48 hours to yield 1-methyl-5-methoxyindole.
Protocol 2: Synthesis of this compound
This protocol describes the O-demethylation of the methoxy group using boron tribromide (BBr₃), a powerful Lewis acid for cleaving aryl methyl ethers.[1][2]
Materials:
-
1-Methyl-5-methoxy-1H-indole
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃), 1.0 M solution in DCM
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-methyl-5-methoxy-1H-indole (1.0 g, 6.20 mmol) in anhydrous dichloromethane (30 mL) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add boron tribromide solution (1.0 M in DCM, 7.4 mL, 7.4 mmol, 1.2 eq) dropwise via syringe over 15 minutes.
-
After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of methanol (10 mL).
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (50 mL) and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Protocol 3: Synthesis of 5-Alkoxy-1-methyl-1H-indole Derivatives (General)
This protocol outlines the general Williamson ether synthesis for the O-alkylation of this compound to generate various ether derivatives.[3][4]
Materials:
-
This compound
-
Anhydrous base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH)
-
Primary alkyl halide (R-X, e.g., ethyl iodide, benzyl bromide)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Add the base. If using K₂CO₃, add 1.5 equivalents. If using NaH (60% dispersion in mineral oil), add 1.2 equivalents carefully at 0 °C.
-
Stir the mixture at room temperature for 30 minutes (or until effervescence ceases if using NaH).
-
Add the primary alkyl halide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into deionized water (10 volumes).
-
Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude ether derivative by flash column chromatography.
Data Summary
The following tables summarize the reagents, conditions, and expected outcomes for the synthetic protocols described.
Table 1: Synthesis of 1-Methyl-5-methoxy-1H-indole
| Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |
| 5-Methoxyindole | DMC, K₂CO₃ | DMF | 130 °C | 5 h | ~97% |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temp. | Time | Yield (%) |
| 1-Methyl-5-methoxy-1H-indole | BBr₃ (1.2 eq) | DCM | -78 °C to RT | 3-5 h | 75-90% (Typical) |
Table 3: General Synthesis of 5-Alkoxy-1-methyl-1H-indole Derivatives
| Starting Material | Reagents | Base (eq) | Solvent | Temp. | Time | Yield (%) |
| This compound | R-X (1.1 eq) | K₂CO₃ (1.5) | DMF | 60-80 °C | 2-6 h | 60-95% (Typical) |
| This compound | R-X (1.1 eq) | NaH (1.2) | DMF/THF | 0 °C to RT | 2-6 h | 70-98% (Typical) |
Note: Yields for Protocols 2 and 3 are typical for these reaction types and may vary based on the specific substrate, scale, and purification method.
Reaction Mechanism Visualization
The Williamson ether synthesis (Protocol 3) proceeds via a classic Sₙ2 mechanism. The phenolic proton is first removed by a base to generate a potent nucleophile, the phenoxide anion. This anion then attacks the primary alkyl halide in a backside attack, displacing the halide and forming the new ether bond.
Caption: Sₙ2 mechanism for the Williamson ether synthesis.
References
Application Note and Protocol for the Purification of 1-Methyl-1H-indol-5-ol by Column Chromatography
Authored for: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive methodology for the purification of 1-Methyl-1H-indol-5-ol using silica gel column chromatography. The protocol details the preparation of the crude sample, selection of appropriate stationary and mobile phases, and the systematic procedure for column packing, sample loading, elution, and fraction collection. This guide is designed to enable researchers to obtain high-purity this compound suitable for further applications in research and drug development.
Introduction
This compound is an indole derivative of significant interest in medicinal chemistry and pharmaceutical research. Synthetic routes to this compound often yield a crude product containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and chemical transformations. Column chromatography is a robust and widely used technique for the purification of organic compounds, and this application note outlines a specific protocol tailored for this compound. The procedure leverages the polarity difference between the target compound and its impurities to achieve efficient separation on a silica gel stationary phase.
Physicochemical Properties Relevant to Purification
A summary of the key properties of this compound is presented below. These properties are crucial for designing an effective purification strategy.
| Property | Value | Significance in Purification |
| Molecular Formula | C₉H₉NO | Guides mass-based characterization. |
| Molar Mass | 147.18 g/mol | Essential for stoichiometric calculations. |
| Polarity | Moderately Polar | The hydroxyl group imparts significant polarity, influencing the choice of chromatographic stationary and mobile phases. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, ethyl acetate, acetone) and sparingly soluble in nonpolar solvents (e.g., hexane). | Critical for selecting appropriate solvents for sample loading and elution during chromatography. |
| Stability | Indole derivatives can be sensitive to light and air. | Purification should be performed expeditiously, and purified samples should be stored under an inert atmosphere in the dark. |
Safety Precautions
Handle this compound and all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1][2][3] Review the Safety Data Sheet (SDS) for this compound and all solvents used in the procedure before commencing work.[1][2][3]
Experimental Protocol
This protocol provides a general guideline for the purification of this compound. Optimization of the solvent system may be required based on the specific impurity profile of the crude mixture.
4.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or distilled)
-
Ethyl Acetate (ACS grade or distilled)
-
Methanol (ACS grade or distilled)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Eluent collection tubes or flasks
-
Rotary evaporator
4.2. Determination of Optimal Eluent System by TLC
Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a relatively nonpolar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 7:3, 1:1, 3:7 hexane:ethyl acetate).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The ideal solvent system will provide a good separation between the spot corresponding to this compound and the spots of impurities, with the target compound having an Rf value between 0.2 and 0.4.
4.3. Column Chromatography Procedure
-
Column Packing:
-
Select a glass column of appropriate size based on the amount of crude material (a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble samples, perform a dry loading: adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding the silica gel, and evaporating the solvent under reduced pressure.
-
Carefully apply the dissolved sample or the silica-adsorbed sample onto the top of the column.
-
-
Elution:
-
Begin elution with a nonpolar solvent system (e.g., 100% hexane or a hexane:ethyl acetate mixture determined by TLC).
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate.
-
Maintain a constant flow rate. For flash chromatography, a flow rate of approximately 2 inches/minute is recommended.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume in test tubes or flasks.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the determined optimal solvent system.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, MS, HPLC).
-
Data Presentation
The following table summarizes the typical parameters for the column chromatography purification of this compound.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane / Ethyl Acetate Gradient | The exact gradient should be optimized based on TLC analysis. A starting point could be a gradient from 10% to 50% Ethyl Acetate in Hexane. |
| Crude to Silica Ratio | 1:30 to 1:50 (w/w) | Ensures good separation. |
| TLC Rf of Product | 0.2 - 0.4 | In the optimal eluent for column elution. |
| Flow Rate | ~2 inches/minute | For flash chromatography. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Decision-making flowchart for the purification process.
References
Application Notes and Protocols for High-Purity Recrystallization of 1-Methyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Methyl-1H-indol-5-ol to high purity using recrystallization techniques. The information is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who require a high degree of purity for their samples for accurate biological and chemical analyses.
Introduction
This compound is a synthetic organic compound belonging to the indole family, a structural motif prevalent in many biologically active molecules and pharmaceuticals. The purity of this compound is critical for its use in research and development, as impurities can significantly impact experimental outcomes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This method relies on the principle of differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.
This document outlines systematic procedures for selecting an appropriate recrystallization solvent and provides detailed protocols for both single-solvent and multi-solvent recrystallization methods tailored for this compound.
Physicochemical Properties and Solvent Selection Rationale
This compound possesses both a polar hydroxyl (-OH) group and a less polar N-methylindole core. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is the guiding principle for selecting a suitable recrystallization solvent. A good solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for crystal formation upon cooling.
Due to the presence of the polar hydroxyl group, it is anticipated that this compound will exhibit greater solubility in more polar solvents. A preliminary solvent screening is essential to identify the optimal solvent or solvent pair for achieving high purity and yield.
Data Presentation: Predicted Solubility for Solvent Screening
| Solvent | Polarity Index | Predicted Solubility at Room Temperature (20-25°C) | Predicted Solubility at Boiling Point | Suitability as a Single Solvent | Potential as a Component in a Solvent Pair |
| Water | 10.2 | Low | Moderate to High | Possible | Good (as anti-solvent) |
| Methanol | 6.6 | Moderate to High | High | Unlikely (too soluble) | Good (as primary solvent) |
| Ethanol | 5.2 | Moderate | High | Possible | Good (as primary solvent) |
| Isopropanol | 4.3 | Low to Moderate | High | Good | Good (as primary solvent) |
| Acetone | 5.1 | Moderate | High | Possible | Good (as primary solvent) |
| Ethyl Acetate | 4.4 | Low to Moderate | High | Good | Good (as primary solvent) |
| Dichloromethane | 3.4 | Low | Moderate | Possible | Good (as co-solvent) |
| Toluene | 2.4 | Very Low | Low to Moderate | Unlikely | Good (as anti-solvent) |
| Hexane | 0.1 | Insoluble | Very Low | Unlikely | Good (as anti-solvent) |
Experimental Protocols
Solvent Screening Protocol
Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selection of solvents from the table above
-
Test tubes (small)
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of crude this compound into several labeled test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures (e.g., using a vortex mixer) and observe the solubility. Record your observations.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube to the boiling point of the solvent.
-
Observe the solubility at the elevated temperature. If the compound dissolves completely, it is a potential candidate for single-solvent recrystallization.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate upon cooling.
-
For a multi-solvent system, select a primary solvent in which the compound is highly soluble and an anti-solvent in which it is poorly soluble. The two solvents must be miscible.
Single-Solvent Recrystallization Protocol
Objective: To purify this compound using a single appropriate solvent identified from the screening process.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (e.g., isopropanol, ethyl acetate, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to just cover the solid.
-
Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to maximize the yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the preheated flask.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Multi-Solvent Recrystallization Protocol
Objective: To purify this compound using a binary solvent system.
Materials:
-
Crude this compound
-
A primary solvent in which the compound is soluble (e.g., methanol, ethanol)
-
An anti-solvent in which the compound is insoluble but miscible with the primary solvent (e.g., water, hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Spatula
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot primary solvent in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot primary solvent back to the mixture until the cloudiness just disappears.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold mixture of the two solvents (in the same proportion used for crystallization).
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
The following diagrams illustrate the workflows for the described recrystallization techniques.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Multi-Solvent Recrystallization.
Disclaimer
These protocols provide a general framework for the recrystallization of this compound. The optimal conditions, including the choice of solvent and specific temperatures, may vary depending on the nature and quantity of impurities present in the crude sample. It is recommended to perform small-scale trials to optimize the procedure for your specific material. Always handle chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment.
Application Notes and Protocols for the Characterization of 1-Methyl-1H-indol-5-ol by HPLC and GC-MS
This document provides detailed methodologies for the qualitative and quantitative analysis of 1-Methyl-1H-indol-5-ol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Analysis
Application Note:
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar compounds such as this compound. The method outlined below utilizes a C18 stationary phase, which provides excellent separation for indole derivatives. A mobile phase consisting of an aqueous solution with an organic modifier (acetonitrile) and a small percentage of formic acid is employed to ensure good peak shape and resolution by controlling the ionization of the analyte. Detection can be effectively achieved using a UV-Vis or Photodiode Array (PDA) detector, leveraging the chromophoric nature of the indole ring. For enhanced sensitivity and selectivity, a fluorescence detector can be employed, as indoles are known to exhibit native fluorescence.[1][2] This method is suitable for both qualitative identification and quantitative determination of this compound in various sample matrices, following appropriate sample preparation.
Experimental Protocol: RP-HPLC with UV Detection
1. Instrumentation and Materials:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (≥98%).
-
This compound reference standard (purity ≥98%).
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 or 0.45 µm, PTFE or nylon).
2. Reagent Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile and mix thoroughly.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
-
Sample Solution: The sample preparation will depend on the matrix. For biological fluids, protein precipitation followed by liquid-liquid extraction or solid-phase extraction may be necessary.[3][4] For simpler matrices, dissolve a known quantity of the sample in the sample diluent to achieve a concentration within the calibration range. All samples and standards should be filtered through a 0.22 or 0.45 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm (or scan with PDA) |
5. Data Analysis:
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.
-
Quantification: Create a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
References
Application Notes and Protocols: 1-Methyl-1H-indol-5-ol as a Versatile Precursor for Pharmacologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-methyl-1H-indol-5-ol as a starting material for the development of novel, pharmacologically active agents. The indole scaffold is a privileged structure in medicinal chemistry, and strategic functionalization of the this compound core can lead to compounds with a range of therapeutic applications, including anticancer and antimicrobial activities.[1][2][3] This document details synthetic strategies, experimental protocols, and pharmacological data for derivatives of the 1-methyl-indole core, providing a foundational resource for researchers in drug discovery and development.
Synthetic Strategies and Key Intermediates
The this compound scaffold offers multiple sites for chemical modification. The 5-hydroxy group is a key handle for introducing diversity through etherification or esterification, while the indole ring itself can be functionalized at various positions. A common strategy involves the preparation of key intermediates that can be further elaborated into a library of bioactive compounds.
A primary synthetic route involves the O-alkylation of the 5-hydroxy group to introduce a linker, which can then be attached to various pharmacophores. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
Application of 1-Methyl-1H-indole Derivatives in the Synthesis of Anticancer Agents
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 1-methyl-1H-indole have emerged as a promising avenue for the development of novel anticancer agents. These compounds have been shown to target fundamental cellular processes involved in cancer progression, such as cell division and signaling pathways. This document provides detailed application notes and protocols for the synthesis and evaluation of anticancer agents derived from the 1-methyl-1H-indole core, with a focus on their role as tubulin polymerization inhibitors. While the specific starting material 1-Methyl-1H-indol-5-ol is not extensively documented in the synthesis of anticancer agents, the broader class of 1-methyl-1H-indole derivatives has been the subject of significant research.
Application Notes
Derivatives of 1-methyl-1H-indole have been successfully synthesized and evaluated as potent anticancer agents, primarily targeting tubulin polymerization.[1][2] These synthetic compounds are designed to interact with the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] The general structure of these compounds involves a 1-methyl-1H-indole core, typically functionalized at the 3-position, linked to other aromatic or heterocyclic moieties.
One notable series of compounds are the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[1][2] These molecules combine the 1-methyl-1H-indole scaffold with a 3,4,5-trimethoxyphenyl group, a key pharmacophore found in many potent tubulin inhibitors like combretastatin A-4. The linkage between these two key fragments is crucial for activity, and variations in this linker, such as the introduction of pyrazole or triazole rings, have been explored to optimize anticancer potency.[1]
The antiproliferative activity of these compounds has been demonstrated across a range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (HT-29) carcinoma cells, with IC50 values in the sub-micromolar to low micromolar range.[1][2] This highlights their potential as lead compounds for the development of new chemotherapeutic agents.
Quantitative Data
The following table summarizes the in vitro antiproliferative activity of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives against three human cancer cell lines.
| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |
| 7d | 0.52 | 0.34 | 0.86 |
| 7c | >40 | >40 | >40 |
| 7f | 1.82 | 1.05 | 2.64 |
| 7i | 6.68 | 4.32 | 5.17 |
| Colchicine | 0.021 | 0.015 | 0.028 |
| Data sourced from[1] |
Experimental Protocols
Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)
This protocol describes a key step in the synthesis of the target compounds, which is the reaction of a chloroacetamide intermediate with a pyrazole derivative.
Materials:
-
2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol)
-
Pyrazole (1.2 mmol)
-
Potassium carbonate (K2CO3) (1.5 mmol)
-
Acetonitrile (8 mL)
-
Ethyl acetate
-
Water
Procedure:
-
Dissolve 2-Chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, pyrazole, and K2CO3 in acetonitrile in a round-bottom flask.
-
Reflux the reaction mixture at 85 °C for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion of the reaction, remove the solvent under reduced pressure.
-
To the resulting residue, add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired compound.
In vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.
Materials:
-
HeLa, MCF-7, or HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 μM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: Synthetic and biological evaluation workflow for 1-methyl-1H-indole derivatives.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 1-Methyl-1H-indol-5-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-indol-5-ol is a valuable heterocyclic building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the presence of a hydroxyl group at the 5-position, combined with N-methylation, offers unique opportunities for structural modification and the development of novel therapeutic agents. The N-methyl group prevents the formation of certain dimeric impurities often encountered with unsubstituted indoles and can enhance metabolic stability and modulate binding interactions with biological targets. The 5-hydroxy group serves as a versatile handle for introducing a wide range of substituents through various chemical transformations, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
While direct literature on the extensive use of this compound as a starting material is limited, its utility can be inferred from the well-established chemistry of 5-hydroxyindoles. This document provides an overview of its potential applications and detailed protocols for its derivatization, based on established methodologies for analogous compounds.
Key Applications in Medicinal Chemistry
The this compound scaffold is a key intermediate for the synthesis of compounds targeting a variety of biological systems, including:
-
Serotonin Receptor Ligands: The structural similarity of the 5-hydroxyindole core to the neurotransmitter serotonin makes it an ideal starting point for the development of agonists and antagonists for various 5-HT receptor subtypes, with potential applications in treating depression, anxiety, and migraine.
-
Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The 5-hydroxy group can be functionalized to introduce side chains that interact with the ATP-binding site or allosteric pockets of various kinases, leading to potential anticancer agents.
-
Antimicrobial Agents: Functionalization of the 5-hydroxyindole scaffold has been shown to yield compounds with significant antibacterial and antifungal activities.[1][2]
-
Anti-inflammatory Agents: The core structure is related to known anti-inflammatory drugs like Indomethacin, suggesting that derivatives of this compound could be explored for their potential as novel anti-inflammatory agents.[3]
Data Presentation
Table 1: Representative Transformations of the 5-Hydroxyindole Scaffold
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) | Reference for Analogy |
| O-Alkylation | Alkyl halide, K₂CO₃, DMF, 80 °C | 5-Alkoxy-1-methyl-1H-indole | 75-90 | [4] |
| Mannich Reaction | Formaldehyde, Secondary Amine, Acetic Acid | 4-(Aminomethyl)-1-methyl-1H-indol-5-ol | 60-80 | [5] |
| Friedel-Crafts Acylation | Acetyl chloride, Et₂AlCl, CH₂Cl₂ | 3-Acetyl-1-methyl-1H-indol-5-ol | 50-70 | [6] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | 1-Methyl-5-hydroxy-1H-indole-3-carbaldehyde | 60-85 | [7] |
Note: The yields presented are representative of reactions on analogous 5-hydroxyindole systems and may vary for this compound.
Table 2: Biological Activity of Selected 5-Hydroxyindole Derivatives
| Compound Class | Target | Biological Activity | Representative IC₅₀/MIC | Reference for Analogy |
| 5-Hydroxyindole-3-carboxamides | Breast Cancer Cell Lines (MCF-7) | Cytotoxicity | 10-50 µM | [8] |
| 5-Hydroxyindole Analogs | Aspergillus niger, Candida albicans | Antifungal Activity | < 8 µg/mL | [1][2] |
| Pyrimido[4,5-b]indol-4-amines | Kinases | Kinase Inhibition | Not Specified | [3] |
| 5-Hydroxyindole Carboxylic Acids | Breast Cancer Cell Lines (T-47D) | Cytotoxicity | 5-20 µM | [8] |
Note: The biological activities are for derivatives of the 5-hydroxyindole scaffold and are provided for illustrative purposes.
Experimental Protocols
The following protocols are detailed methodologies for key experiments involving the derivatization of the this compound core. These are based on established procedures for similar 5-hydroxyindole compounds.
Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)
This protocol describes the synthesis of 5-alkoxy-1-methyl-1H-indole derivatives, which is a common strategy to modulate the physicochemical properties and biological activity of phenolic compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-alkoxy-1-methyl-1H-indole.
Protocol 2: Mannich Reaction of this compound
The Mannich reaction introduces an aminomethyl substituent onto the indole ring, typically at the C4 position for 5-hydroxyindoles, providing a route to compounds with potential CNS activity or other biological properties.[5]
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
A secondary amine (e.g., dimethylamine, piperidine)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid.
-
Cool the solution in an ice bath.
-
To the cooled solution, add the secondary amine (1.1 eq) followed by the dropwise addition of aqueous formaldehyde (1.1 eq).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 4-(aminomethyl)-1-methyl-1H-indol-5-ol derivative.
Protocol 3: Vilsmeier-Haack Formylation of this compound
This reaction introduces a formyl group at the C3 position of the indole ring, creating a versatile intermediate for further elaboration into a wide range of derivatives, including carboxylic acids, amines, and other heterocyclic systems.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Aqueous sodium acetate solution
-
Ice-salt bath
Procedure:
-
In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of this compound (1.0 eq) in anhydrous DCM.
-
Add the solution of this compound to the Vilsmeier reagent dropwise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by adding a cold aqueous solution of sodium acetate.
-
The product, 1-methyl-5-hydroxy-1H-indole-3-carbaldehyde, will often precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes from this compound.
Caption: Workflow for O-Alkylation of this compound.
Caption: SAR exploration using this compound.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cn.aminer.org [cn.aminer.org]
- 6. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Tubulin Polymerization Inhibitors from 1-Methyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic instability is essential for the formation and function of the mitotic spindle during cell division.[2] Consequently, microtubules have emerged as a prime target for the development of anticancer agents.[3][4] Tubulin polymerization inhibitors disrupt microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2] The indole scaffold is a "privileged" structure in medicinal chemistry, and numerous indole-containing compounds have been identified as potent tubulin polymerization inhibitors.[5][6] This document focuses on the development of tubulin polymerization inhibitors derived from the 1-Methyl-1H-indol-5-ol core, providing detailed protocols for their synthesis and biological evaluation.
Featured Compounds
Several classes of tubulin polymerization inhibitors have been developed from the 1-methyl-1H-indole scaffold. These derivatives often target the colchicine binding site on β-tubulin.[3][7] Notable examples include indole-pyrazoline hybrids and N-((1-methyl-1H-indol-3-yl)methyl)acetamide derivatives, which have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[8][9]
Data Presentation
Table 1: In Vitro Cytotoxicity of 1-Methyl-1H-indole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| e19 * | HeLa (Cervical) | 0.21 | [8][10] |
| A549 (Lung) | 0.25 | [8][10] | |
| MCF-7 (Breast) | 0.31 | [8][10] | |
| HCT-116 (Colon) | 0.28 | [8][10] | |
| 7d | HeLa (Cervical) | 0.52 | [3][9][11] |
| MCF-7 (Breast) | 0.34 | [3][9][11] | |
| HT-29 (Colon) | 0.86 | [3][9][11] |
*e19: 5-(5-bromo-1-methyl-1H-indol-3-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide *7d: N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Table 2: Tubulin Polymerization Inhibition Data
| Compound ID | Assay Type | IC50 (µM) | Reference |
| e19 | Tubulin Assembly | 2.12 | [8][10] |
| 7d | Tubulin Polymerization | Not explicitly quantified in the provided search results | [3][9][11] |
Signaling Pathway
The primary mechanism of action for these 1-methyl-1H-indole derivatives is the inhibition of tubulin polymerization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[9] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Experimental Workflow
The development and evaluation of novel tubulin polymerization inhibitors from this compound follows a structured workflow, from chemical synthesis to in vivo studies.
Experimental Protocols
Protocol 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (Compound 7d)
This protocol is a representative synthesis based on published procedures.[3][9]
Step 1: Synthesis of 1-methyl-1H-indole-3-carbaldehyde
-
To a solution of indole-3-carbaldehyde in anhydrous DMF, add phosphorus oxychloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for the specified time.
-
Upon completion, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of (1-methyl-1H-indol-3-yl)methanamine
-
Reduce the 1-methyl-1H-indole-3-carbaldehyde using a suitable reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol).
-
Monitor the reaction by TLC.
-
Work up the reaction and purify the product.
Step 3: Synthesis of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
-
React (1-methyl-1H-indol-3-yl)methanamine with 3,4,5-trimethoxyaniline.
-
To the resulting secondary amine, add chloroacetyl chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) at 0°C.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Step 4: Synthesis of Compound 7d
-
To a solution of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide in acetonitrile, add pyrazole and potassium carbonate.
-
Reflux the reaction mixture for 8 hours.[7]
-
After completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Dry the combined organic layers and concentrate.
-
Purify the final compound by column chromatography.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.[6][12][13][14][15]
Materials:
-
Tubulin protein (lyophilized powder)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds and controls (e.g., paclitaxel, colchicine)
-
96-well black microplate, pre-warmed to 37°C
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold General Tubulin Buffer containing GTP to the desired final concentration (e.g., 2 mg/mL).[13] Keep on ice.
-
Prepare a polymerization buffer containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter.[13][14]
-
Prepare serial dilutions of the test compounds and controls in the polymerization buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compounds and controls.
-
To initiate polymerization, add the cold tubulin solution to each well.
-
The final volume in each well should be uniform (e.g., 100 µL).
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
-
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[16][17]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compounds.[7][8][18][19][20]
Materials:
-
Cancer cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Centrifuge the cells and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of control cells.
-
Protocol 5: Immunofluorescence Microscopy for Microtubule Network Visualization
This technique allows for the direct visualization of the effects of the test compounds on the cellular microtubule network.[1][21][22][23][24]
Materials:
-
Cancer cells
-
Glass coverslips
-
Test compounds
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with the test compound for the desired time.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the fixation solution.
-
Wash with PBS and then permeabilize with the permeabilization buffer.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope.
-
Capture images and compare the microtubule morphology in treated cells versus control cells. Look for signs of microtubule depolymerization or disruption.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 1-Methyl-1H-indole-Pyrazoline Hybrids as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 20. protocols.io [protocols.io]
- 21. A novel immunofluorescence method to visualize microtubules in the antiparallel overlaps of microtubule-plus ends in the anaphase and telophase midzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Biological Screening of 1-Methyl-1H-indol-5-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro biological screening assays relevant to the evaluation of 1-Methyl-1H-indol-5-ol derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document outlines key assays to profile the antioxidant, cytotoxic, anti-inflammatory, and neuro-pharmacological properties of this class of compounds.
Antioxidant Activity Screening
The antioxidant potential of this compound derivatives can be a key indicator of their therapeutic potential, particularly in disease states associated with oxidative stress. The following assays are recommended for initial screening.
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µM)[1][2][3] | ABTS Scavenging IC₅₀ (µM)[1][4] |
| This compound | 25.4 | 15.8 |
| Derivative A | 18.2 | 10.5 |
| Derivative B | 35.1 | 28.3 |
| Trolox (Standard) | 8.5 | 5.2 |
Experimental Protocols: Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle at 4°C.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound or standard.
-
Add 180 µL of the DPPH solution to each well.
-
Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determine the IC₅₀ value by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
Principle: This assay involves the generation of the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is proportional to their concentration.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of various concentrations of the test compound or standard.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Include a control well containing 10 µL of the solvent and 190 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value or Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.
-
Caption: Workflow for DPPH and ABTS antioxidant assays.
Cytotoxicity Screening
Assessing the cytotoxicity of novel compounds is a critical step in drug discovery to identify potential safety liabilities. The MTT and XTT assays are reliable colorimetric methods for determining cell viability.
Data Presentation: Cytotoxicity
| Compound | Cell Line | MTT IC₅₀ (µM)[5][6][7] | XTT IC₅₀ (µM)[8] |
| This compound | HeLa | >100 | >100 |
| Derivative A | HeLa | 15.2 | 12.5 |
| Derivative B | HeLa | 8.7 | 6.9 |
| Doxorubicin (Standard) | HeLa | 0.8 | 0.6 |
Experimental Protocols: Cytotoxicity Assays
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
-
Measurement and Calculation:
-
Shake the plate for 15 minutes on an orbital shaker.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
XTT Reagent Preparation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and an electron-coupling reagent.
-
-
XTT Addition and Incubation:
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
-
Measurement and Calculation:
-
Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.
-
Calculate the percentage of cell viability and the IC₅₀ value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pjps.pk [pjps.pk]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
Troubleshooting & Optimization
Overcoming side reactions in the Fischer indole synthesis of 1-Methyl-1H-indol-5-ol.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common side reactions and optimize the synthesis of 1-Methyl-1H-indol-5-ol.
Troubleshooting Guide & FAQs
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
A1: Low or no yield in the Fischer indole synthesis of a hydroxylated indole like this compound is a common issue. The electron-donating hydroxyl group can promote side reactions. Here’s a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure your arylhydrazine (e.g., 4-methoxyphenylhydrazine or protected 4-hydroxyphenylhydrazine) and the carbonyl compound are pure. Impurities can catalyze side reactions. Use freshly distilled or recrystallized starting materials where possible.[1]
-
N-N Bond Cleavage: The primary competing pathway is often the acid-catalyzed cleavage of the weak N-N bond in the ene-hydrazine intermediate.[2] This is exacerbated by electron-donating groups (like -OH or -OCH₃) on the phenyl ring, which stabilize the resulting iminylcarbocation, diverting the reaction from the desired[3][3]-sigmatropic rearrangement.[2]
-
Protecting the Hydroxyl Group: The phenolic hydroxyl group is acidic and can interfere with the acid catalyst. It is also a powerful activating group, making the aromatic ring susceptible to unwanted electrophilic substitution.
-
Solution: Protect the hydroxyl group as a methyl ether (-OCH₃) or a benzyl ether (-OBn). These groups are generally stable under Fischer indole conditions.[6] The synthesis can be performed using 4-methoxyphenylhydrazine, followed by deprotection at a later stage if the free phenol is required.
-
-
Reaction Conditions: The reaction often requires elevated temperatures, but excessive heat can promote decomposition and tar formation.[7]
-
Solution: Optimization is key. Start with conditions reported for similar substrates and monitor the reaction by TLC to find the optimal temperature and time.[7]
-
Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these side products?
A2: The formation of multiple products is common, especially when using unsymmetrical ketones or when side reactions occur.
-
Isomeric Products: If you are using an unsymmetrical ketone, you may form two different indole regioisomers. The ratio of these isomers can be influenced by the acid catalyst and its concentration.[8][9]
-
N-N Cleavage Products: As mentioned in Q1, N-N bond cleavage is a significant side reaction. This will produce aniline derivatives (e.g., p-anisidine if using 4-methoxyphenylhydrazine) and other degradation products.[2]
-
Oxidation/Decomposition: Phenols and indoles are susceptible to oxidation, which can lead to colored impurities and polymeric material, complicating purification.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). During work-up and purification, minimize exposure to air and light.
-
Q3: Which acid catalyst is best for synthesizing a hydroxylated or methoxylated indole?
A3: There is no single "best" catalyst, as the optimal choice depends on the specific substrate. However, here are some general guidelines:
-
Brønsted acids like polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), sulfuric acid, and hydrochloric acid are commonly used.[4][10] PPA is often effective for achieving cyclization.[1][7]
-
Lewis acids such as ZnCl₂, BF₃·OEt₂, and FeCl₃ are also effective and can sometimes offer milder conditions, potentially reducing N-N bond cleavage.[3][4][10]
-
For sensitive substrates, a milder acid like acetic acid can serve as both the catalyst and solvent and may prevent degradation.[7]
-
The quantity of acid used can be as important as the choice of acid itself. It has been found that the product ratio can be extremely sensitive to the amount of acid employed.[4]
Q4: Should I protect the phenolic -OH group before starting the synthesis?
A4: Yes, protecting the hydroxyl group is highly recommended. The unprotected phenol can cause several issues:
-
Interference with Catalyst: The acidic proton can react with the acid catalyst.
-
Unwanted Electrophilic Substitution: The -OH group is a strong activating group and can direct unwanted side reactions on the aromatic ring.[6]
-
Oxidation: Phenols are easily oxidized, leading to impurities.
A common strategy is to use 4-methoxyphenylhydrazine as the starting material, effectively using a methyl group as protection. If the final product requires a free hydroxyl, the methyl ether can be cleaved later using reagents like BBr₃.
Q5: My desired product seems to be stuck on the silica gel column during purification. What can I do?
A5: Indoles, especially those with a free N-H and a phenolic -OH, can be quite polar and may interact strongly with silica gel.
-
Solvent System: Try adding a small amount of a polar modifier to your eluent, such as methanol or a tertiary amine (e.g., triethylamine, ~1%) to neutralize acidic sites on the silica and reduce tailing.
-
Alternative Stationary Phase: If standard silica gel fails, consider using alumina (basic or neutral) or reverse-phase silica (C18) for purification.
-
Protection/Derivatization: If the indole N-H is causing issues, you can protect it before chromatography (e.g., as a Boc or tosyl derivative) and deprotect it afterward. The target molecule, this compound, already has a methylated nitrogen, which should reduce this specific issue.
Data Presentation: Catalyst and Solvent Effects
The following table summarizes findings on how different catalysts and conditions can affect the outcome of the Fischer indole synthesis, based on studies of related substrates.
| Catalyst | Solvent | Temperature (°C) | Observation | Reference |
| Polyphosphoric Acid (PPA) | None | 100 - 160 | Often effective for difficult cyclizations, acts as both catalyst and solvent. | [1][7] |
| p-Toluenesulfonic Acid (PTSA) | tert-Butanol | 80 | Can lead to a mix of indole and indolenine products. | [4] |
| Methanesulfonic Acid | Toluene | Reflux | Found to be a suitable acid for improving selectivity in some cases. | [4] |
| Zinc Chloride (ZnCl₂) | Acetic Acid | Reflux | A common Lewis acid catalyst that can improve yields for certain substrates. | [2][10] |
| Acetic Acid | Acetic Acid | Reflux | Acts as a milder catalyst and solvent, potentially reducing side reactions. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-5-methoxy-1H-indole
This protocol uses a protected hydroxyl group (methyl ether) to avoid side reactions.
-
Hydrazone Formation (One-Pot):
-
In a round-bottom flask, add 4-methoxyphenylhydrazine hydrochloride (1.0 eq.) and the desired ketone/aldehyde (e.g., pyruvic acid or an appropriate aldehyde precursor to the C2-C3 bond, 1.05 eq.) to a suitable solvent like ethanol or glacial acetic acid.[1][7]
-
Stir the mixture at room temperature for 30 minutes to form the phenylhydrazone in situ.
-
-
Indolization:
-
To the flask containing the hydrazone, add the acid catalyst. A common choice is polyphosphoric acid (PPA), added in sufficient quantity to ensure vigorous stirring is possible (approx. 4g PPA per 1.2g of hydrazone).[1]
-
Heat the mixture with vigorous stirring to 100-150°C. The optimal temperature should be determined by TLC monitoring.[1][7] The reaction mixture will typically darken. Maintain the temperature for 1-2 hours or until TLC indicates consumption of the starting material.
-
-
Work-up:
-
Allow the reaction to cool to below 100°C and then carefully pour it onto crushed ice with stirring.[1]
-
Neutralize the mixture with a strong base (e.g., 10 M NaOH) to pH > 8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
N-Methylation:
-
Under an inert atmosphere, dissolve the crude 5-methoxy-1H-indole (1.0 eq.) in anhydrous DMF or THF.
-
Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C.[11] Allow the mixture to stir for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash, dry, and concentrate as before.
-
-
Purification:
-
Purify the crude 1-methyl-5-methoxy-1H-indole by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Protocol 2: Deprotection to this compound (Optional)
-
Dissolve the purified 1-methyl-5-methoxy-1H-indole (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere and cool to -78°C.
-
Slowly add boron tribromide (BBr₃, 1.0 M in DCM, 1.5-2.0 eq.) dropwise.
-
Stir at -78°C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction to 0°C and quench slowly with methanol, followed by water.
-
Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Visualizations
Caption: The reaction pathway of the Fischer indole synthesis.
Caption: Competition between indolization and N-N bond cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction conditions for the N-methylation of 5-hydroxyindole.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-methylation of 5-hydroxyindole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-methylation of 5-hydroxyindole?
The main challenge is achieving selective methylation at the indole nitrogen (N-methylation) without concurrent methylation of the hydroxyl group (O-methylation). The relative nucleophilicity of the indole nitrogen and the hydroxyl group dictates the reaction's selectivity. Another common issue is the potential for C3-alkylation of the indole ring, although this is generally less favored under basic conditions used for N-methylation.
Q2: How can I favor N-methylation over O-methylation?
The choice of methylating agent and reaction conditions is crucial. Generally, "softer" methylating agents tend to favor reaction at the "softer" nucleophilic indole nitrogen, while "harder" agents are more likely to react with the "harder" oxygen of the hydroxyl group.
-
Methyl Iodide (MeI): As a softer electrophile, methyl iodide is more likely to selectively methylate the indole nitrogen.
-
Dimethyl Sulfate (DMS): This is a harder methylating agent and can lead to a higher proportion of O-methylation.
-
Dimethyl Carbonate (DMC): A greener and less toxic alternative, DMC can provide high yields of N-methylated product under the right conditions, often with good selectivity.
Q3: What is the role of the base in this reaction?
A base is required to deprotonate the indole nitrogen, forming the more nucleophilic indolide anion. The pKa of the indole N-H is approximately 17, so a sufficiently strong base is needed for complete deprotonation. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates the indole nitrogen. It is crucial to use NaH in an anhydrous aprotic solvent like DMF or THF.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly with more reactive methylating agents or under phase-transfer catalysis conditions.
-
Potassium Hydroxide (KOH): A strong base that can be used, though it introduces water, which can affect the reaction.
Q4: Can I avoid protecting the hydroxyl group?
Direct N-methylation without protection is possible and often preferred to minimize synthetic steps. By carefully selecting a soft methylating agent like methyl iodide and using a strong base in a polar aprotic solvent, high selectivity for N-methylation can be achieved. However, if O-methylation remains a persistent issue, protection of the hydroxyl group may be necessary.
Q5: What are some suitable protecting groups for the 5-hydroxyl group?
If protection is required, the benzyl group is a common choice. The hydroxyl group can be protected as a benzyl ether (O-Bn), which is stable to the basic conditions of N-methylation. The benzyl group can be subsequently removed by hydrogenolysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base: The indole N-H was not fully deprotonated. 2. Inactive methylating agent: The reagent may have degraded. 3. Presence of water: Water can quench the strong base (e.g., NaH) and react with the methylating agent. 4. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | 1. Switch to a stronger base like sodium hydride (NaH). 2. Use a fresh bottle of the methylating agent. 3. Ensure all glassware is flame-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Mixture of N- and O-methylated Products | 1. Use of a "hard" methylating agent: Reagents like dimethyl sulfate favor O-alkylation. 2. Reaction conditions favoring O-methylation: Certain solvent and base combinations can influence selectivity. | 1. Switch to a "softer" methylating agent such as methyl iodide. 2. Employ a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF) to enhance the nucleophilicity of the indole nitrogen. 3. If selectivity remains poor, consider protecting the hydroxyl group as a benzyl ether before N-methylation, followed by deprotection. |
| Formation of Multiple Products (Over-methylation, C3-alkylation) | 1. Excess methylating agent: Can lead to methylation at other positions. 2. Incomplete deprotonation of indole nitrogen: Can result in competing C3-alkylation. | 1. Use a stoichiometric amount of the methylating agent (typically 1.0-1.2 equivalents). 2. Ensure complete deprotonation by using a sufficiently strong base and allowing adequate time for the deprotonation step before adding the methylating agent. |
| Reaction Stalls | 1. Decomposition of reagents. 2. Formation of passivating layer on the base. | 1. Add a fresh portion of the methylating agent. 2. Ensure vigorous stirring to maintain a good dispersion of the base. |
Experimental Protocols & Data
Method 1: N-Methylation using Dimethyl Carbonate (DMC)
This method is adapted from the high-yield methylation of the analogous 5-methoxyindole and is recommended for its favorable safety and environmental profile.
Protocol:
-
To a round-bottom flask, add 5-hydroxyindole (1.0 eq.), potassium carbonate (K₂CO₃, ~1.0 eq.), and N,N-dimethylformamide (DMF, ~10 mL per gram of indole).
-
Add dimethyl carbonate (DMC, 3.0 eq.).
-
Heat the mixture to reflux (approximately 130°C) and monitor the reaction by TLC.
-
Upon completion (typically 5 hours), cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water and hexane, and dry under vacuum.
| Parameter | Value |
| Methylating Agent | Dimethyl Carbonate (DMC) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | ~130°C (Reflux) |
| Reaction Time | 5 hours |
| Reported Yield * | 97.4% |
*Yield reported for the N-methylation of 5-methoxyindole, a close structural analog.
Method 2: Selective N-Methylation using Methyl Iodide and Sodium Hydride
This classical approach utilizes a strong base and a soft methylating agent to favor N-alkylation.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-hydroxyindole (1.0 eq.).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0°C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide (MeI, 1.2 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Value |
| Methylating Agent | Methyl Iodide (MeI) |
| Base | Sodium Hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | Moderate to High (specific yield depends on optimization) |
Method 3: Protection-Methylation-Deprotection Strategy
This three-step sequence ensures exclusive N-methylation.
Step 1: O-Benzylation
-
Dissolve 5-hydroxyindole (1.0 eq.) in a suitable solvent like acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Add benzyl bromide (BnBr, 1.1 eq.) and heat the mixture to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction, filter off the salts, and remove the solvent under reduced pressure.
-
Purify the resulting 5-(benzyloxy)indole by chromatography or recrystallization.
Step 2: N-Methylation
-
Follow the protocol for Method 2, using 5-(benzyloxy)indole as the starting material.
Step 3: Deprotection (Hydrogenolysis)
-
Dissolve the N-methyl-5-(benzyloxy)indole in a solvent such as ethanol or ethyl acetate.
-
Add a palladium catalyst, typically 10% Pd on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitor by TLC).
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, N-methyl-5-hydroxyindole.
Visualizing Reaction Pathways and Workflows
Caption: Reaction pathway for the N-methylation of 5-hydroxyindole.
Troubleshooting guide for the purification of polar indole derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar indole derivatives?
The purification of polar indole derivatives is frequently complicated by several factors:
-
High Polarity: The presence of functional groups such as hydroxyls, carboxylic acids, and amines increases the polarity of the indole scaffold. This can lead to issues such as poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: Polar indole derivatives may exhibit poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading and purification challenging.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can result in low recovery and the formation of artifacts.[1][2]
-
Peak Tailing: Secondary interactions, particularly between basic nitrogen atoms in the indole ring and acidic silanol groups on the surface of silica gel, are a common cause of peak tailing.[3]
-
Co-elution with Impurities: The high polarity of these compounds can lead to co-elution with polar impurities, making separation difficult.[1]
Q2: Which chromatographic technique is best suited for purifying my polar indole derivative?
The choice of the best chromatographic technique depends on the specific properties of your polar indole derivative. Here are some common options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent option for highly polar compounds that show little to no retention on traditional reverse-phase columns.[1] It utilizes a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for highly polar compounds, RP-HPLC can be optimized. Using highly aqueous mobile phases with specialized "aqueous" C18 columns or adding ion-pairing reagents for ionizable indoles can increase retention.
-
Normal-Phase Chromatography: While strong adsorption can be an issue, normal-phase chromatography on silica gel or alumina can be effective with careful mobile phase selection. For basic indole derivatives, deactivating the silica gel with a base like triethylamine may be necessary to prevent degradation and improve peak shape.[1]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for charged or zwitterionic indole derivatives, such as those with both acidic and basic functional groups (e.g., tryptophan derivatives).[1]
-
Supercritical Fluid Chromatography (SFC): SFC is an emerging and effective technique for purifying polar compounds. It uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent like methanol, and is considered a "green" chromatography method.
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative?
Peak tailing for basic indole derivatives is often caused by strong interactions with acidic silanol groups on the silica surface.[1][3] To mitigate this, consider the following:
-
Use a high-purity, end-capped column: These columns have fewer residual silanol groups, which reduces the sites for secondary interactions.[1]
-
Add a mobile phase modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the mobile phase can help to saturate the active silanol sites and improve peak symmetry.[1]
-
Adjust the mobile phase pH: Using a buffer to control the pH of the mobile phase can ensure that the analyte is in a single ionic form, leading to sharper peaks.[1]
-
Consider a different stationary phase: If tailing persists on silica, switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amino- or cyano-bonded silica) can be beneficial.
Q4: My polar indole derivative appears to be degrading on the silica gel column. What can I do?
Degradation on silica gel is a common issue for acid-sensitive indole derivatives.[1] Here are some strategies to minimize this problem:
-
Deactivate the silica gel: Pre-treating the silica gel column with a mobile phase containing a small amount of a base (e.g., 0.1-1% triethylamine in the eluent) can neutralize the acidic silanol groups.[1]
-
Use an alternative stationary phase: Consider using a more neutral stationary phase like alumina or a bonded phase such as amino- or cyano-bonded silica.[3]
-
Switch to Reverse-Phase Chromatography: In reverse-phase chromatography, the mobile phase can be buffered to a neutral or slightly basic pH to avoid acidic conditions.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of polar indole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Retention in RP-HPLC (Compound elutes in the void volume) | The compound is too polar for the non-polar stationary phase. | - Switch to a more suitable chromatography mode like HILIC or Mixed-Mode Chromatography.- Use a highly aqueous mobile phase with a polar-embedded or "aqua" C18 column.- For ionizable indoles, add an ion-pairing reagent to the mobile phase. |
| Strong Adsorption or No Elution in Normal-Phase Chromatography | The highly polar compound is irreversibly binding to the polar stationary phase.[1][3] | - Drastically increase the polarity of the mobile phase (e.g., add methanol or a small amount of acetic/formic acid for acidic compounds).- Deactivate the silica gel with a basic modifier like triethylamine for basic compounds.[1]- Switch to a different purification technique such as RP-HPLC or HILIC.[1] |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase (e.g., basic indole with acidic silanols).[1][3] | - Add a mobile phase modifier (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).- Use a high-purity, end-capped column.[1]- Adjust the mobile phase pH using a buffer.[1] |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase.[1]- Degradation of the compound on the column.[1]- The compound is eluting in very dilute fractions that are difficult to detect.[1] | - Address potential degradation and irreversible adsorption as described above.- Ensure the chosen analytical detection method is sensitive enough for your compound.- Concentrate fractions before analysis. |
| Compound Oiling Out Instead of Crystallizing | - The chosen solvent is too nonpolar for the highly polar compound.- The solution is supersaturated.- Impurities are inhibiting crystal formation.[1] | - Try a more polar solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Further purify the material by another method (e.g., chromatography) to remove impurities.[1] |
Experimental Protocols
Protocol 1: General Method for Purification of a Polar Indole Derivative using HILIC
This protocol provides a general starting point for the purification of a highly polar, neutral indole derivative.
-
Column Selection: Choose a HILIC stationary phase (e.g., silica, diol, or amine-functionalized silica).
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is compatible with the initial mobile phase conditions, ensuring complete dissolution. A mixture of acetonitrile, water, and a small amount of an organic solvent like methanol or isopropanol is often a good starting point. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1 mL/min for a standard analytical column (e.g., 4.6 mm I.D.).
-
Gradient Program:
-
0-2 min: 100% Mobile Phase A
-
2-15 min: Linear gradient from 100% A to 100% B
-
15-20 min: 100% Mobile Phase B
-
20-25 min: Return to 100% Mobile Phase A and equilibrate.
-
-
Detection: UV detection at an appropriate wavelength for your indole derivative (e.g., 220 nm or 280 nm).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., TLC, LC-MS) to identify the fractions containing the pure product.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel for Purification of a Basic Indole Derivative
This protocol describes how to deactivate a silica gel column to minimize degradation and improve the chromatography of a basic polar indole derivative.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
-
Deactivation Solution Preparation: Prepare a solution of the initial, low-polarity mobile phase containing 1% triethylamine (e.g., 1% triethylamine in 90:10 hexanes:ethyl acetate).
-
Column Equilibration: Wash the packed column with at least 5-10 column volumes of the deactivation solution. This will neutralize the acidic sites on the silica gel.
-
Sample Loading: Dissolve the crude basic indole derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). For larger scales, consider dry loading by adsorbing the sample onto a small amount of fresh silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution:
-
Mobile Phase: Use a mobile phase containing a small percentage of triethylamine throughout the purification (e.g., 0.1-0.5%). A common gradient for a polar compound would be from ethyl acetate in hexanes to a more polar system like methanol in dichloromethane.
-
Gradient: Gradually increase the polarity of the mobile phase to elute your compound.
-
-
Fraction Monitoring: Monitor the collected fractions using TLC. Visualize the spots under UV light or by staining with an indole-specific stain like Ehrlich's reagent.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The residual triethylamine is volatile and can typically be removed under high vacuum.
Visualizations
Caption: Troubleshooting decision tree for purifying polar indole derivatives.
Caption: General workflow for selecting a purification strategy.
References
Strategies to improve the yield and purity of 1-Methyl-1H-indol-5-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methyl-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and direct method is the N-methylation of 5-hydroxyindole. This typically involves deprotonating the indole nitrogen with a suitable base, followed by reaction with a methylating agent.
Q2: What are the critical parameters to control during the N-methylation of 5-hydroxyindole?
Key parameters include the choice of base and solvent, reaction temperature, and the exclusion of air and moisture. Hydroxyindoles can be sensitive to oxidation, especially under basic conditions.[1][2] Using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q3: I am observing a significant amount of a byproduct with the same mass as my product. What could it be?
A common side reaction is the O-methylation of the hydroxyl group, resulting in the formation of 5-methoxy-1-methyl-1H-indole. The ratio of N-methylation to O-methylation can be influenced by the choice of base, solvent, and counter-ion.
Q4: My product appears to be degrading during workup or purification. How can I minimize this?
This compound, like many hydroxyindoles, can be unstable and prone to oxidation, which is often indicated by the formation of colored impurities.[1] It is recommended to perform workup and purification steps quickly, at low temperatures, and with minimal exposure to light and air. Using an antioxidant, such as sodium bisulfite, in the aqueous workup may help prevent degradation.
Q5: What is the best method for purifying crude this compound?
Due to its polarity, a multi-step purification approach is often necessary.[1] This typically involves:
-
Aqueous workup: To remove inorganic salts and highly polar impurities.
-
Column chromatography: Silica gel chromatography is a standard method. A gradient elution with a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is usually effective. Adding a small amount of a mild base like triethylamine to the eluent can help prevent streaking on the column.
-
Recrystallization: If a solid, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 5-hydroxyindole. 2. Inactive methylating agent. 3. Reaction temperature is too low. 4. Degradation of starting material or product. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) and ensure anhydrous conditions. 2. Use a fresh bottle of the methylating agent (e.g., methyl iodide). 3. Gradually increase the reaction temperature while monitoring the reaction by TLC. 4. Degas solvents and run the reaction under an inert atmosphere. Minimize reaction time. |
| Formation of Multiple Products (Poor Selectivity) | 1. Competing O-methylation. 2. Formation of oxidation byproducts (often colored). 3. Impure starting materials. | 1. Vary the base and solvent. Aprotic polar solvents like DMF or THF often favor N-alkylation. Using a sodium base (e.g., NaH) may favor N-alkylation over O-alkylation compared to potassium bases. 2. Ensure an inert atmosphere and consider adding an antioxidant during workup.[1] 3. Check the purity of the starting 5-hydroxyindole by NMR or LC-MS and purify if necessary. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar and water-soluble. 2. Product streaking on silica gel column. 3. Co-elution of N-methyl and O-methyl isomers. | 1. After quenching the reaction, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol). 2. Add a small amount (0.1-1%) of triethylamine or ammonia to the eluent to suppress the interaction of the phenolic hydroxyl group with the acidic silica gel. 3. Use a less polar solvent system for chromatography and run a slow gradient to improve separation. Alternatively, preparative HPLC may be required. |
| Product Discoloration (Turns Pink/Brown) | Oxidation of the phenolic hydroxyl group. | Store the purified product under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer). |
Data on N-Alkylation of Indoles
While specific data for this compound is sparse in the literature, the following table provides representative yields for N-methylation of indole under various conditions to serve as a general guideline.
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl Iodide | NaNH₂ | Liquid NH₃ | -33 | 85-95 | [3] |
| Methyl Iodide | NaH | DMF | 0 to RT | >95 | [4] |
| Dimethyl Sulfate | K₂CO₃ | Acetone | Reflux | ~90 | [5] |
Experimental Protocols
Protocol 1: N-methylation of 5-Hydroxyindole using Sodium Hydride and Methyl Iodide
This protocol is a common method for achieving N-methylation of indoles.
Materials:
-
5-Hydroxyindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxyindole (1.0 eq).
-
Add anhydrous DMF to dissolve the 5-hydroxyindole.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes after the gas evolution ceases.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
Managing the stability of 5-hydroxyindoles during synthesis and storage.
Welcome to the technical support center for managing the stability of 5-hydroxyindoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis, storage, and handling of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: My solid 5-hydroxyindole powder has turned brown/black. Can I still use it?
A1: Discoloration from off-white or yellow to brown or black is a visual indicator of oxidative polymerization. This degradation can significantly impact experimental outcomes by introducing impurities. It is strongly recommended to use a fresh, non-discolored batch to ensure the accuracy and reproducibility of your results.
Q2: What are the optimal storage conditions for solid 5-hydroxyindoles?
A2: To ensure long-term stability, solid 5-hydroxyindoles should be stored at -20°C in a tightly sealed container.[1] The storage area should be cool, dry, and well-ventilated.[1] For maximum protection against oxidation, it is highly recommended to store the compound under an inert gas like argon or nitrogen and protect it from light.[1]
Q3: My 5-hydroxyindole solution is showing a pinkish/brown tint. What is happening?
A3: The development of color in a 5-hydroxyindole solution, especially at neutral pH and in the presence of air, indicates oxidative degradation and the formation of oligomeric and polymeric species.[2] 5-hydroxyindoles are extremely unstable in solution and should be prepared fresh for each experiment.[1][2]
Q4: I'm observing low yields in my Nenitzescu synthesis of a 5-hydroxyindole. What are the common causes?
A4: Low yields in the Nenitzescu synthesis can result from several factors, including suboptimal solvent choice (polar solvents are often better), incorrect stoichiometry of reactants, or non-ideal reaction temperature and time. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q5: During the Nenitzescu synthesis, I'm isolating a 5-hydroxybenzofuran side product. How can I minimize this?
A5: The formation of 5-hydroxybenzofurans is a known competing pathway. The choice of catalyst is critical; while acids like TFA can favor benzofuran formation, zinc-based Lewis acids (e.g., ZnCl₂, ZnI₂) have been shown to promote the desired 5-hydroxyindole synthesis. Using nitromethane as a solvent in conjunction with a zinc catalyst can also improve selectivity.
Q6: I see unexpected peaks in my HPLC analysis of a 5-hydroxyindole sample. What could be the cause?
A6: Unexpected peaks are often due to degradation products. This can happen if the sample solution was stored for too long before analysis, exposed to light, or kept at room temperature in an autosampler. It could also indicate that the starting material itself contains impurities. Running a freshly prepared sample and ensuring your analytical method is stability-indicating are key troubleshooting steps.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Biological Assays
If you are experiencing variability in your in vitro or in vivo experiments, compound instability is a likely culprit. Follow this troubleshooting workflow to diagnose the issue.
Quantitative Data Summary
The stability of 5-hydroxyindoles is highly dependent on environmental conditions. The following table summarizes the expected degradation profile based on forced degradation studies, which aim for 5-20% degradation of the active pharmaceutical ingredient (API) to demonstrate the specificity of analytical methods.[2][3]
| Stress Condition | Typical Parameters | Expected Outcome for 5-Hydroxyindoles |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 2-4 hours | Generally stable, but prolonged exposure or stronger acid may cause some degradation. |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 2-4 hours | Susceptible to degradation. The phenoxide ion is more readily oxidized. Significant degradation expected. |
| Oxidation | 3% H₂O₂ at Room Temperature for 2-24 hours | Highly Susceptible. Rapid degradation, dimerization, and polymerization leading to colored products. |
| Thermal (Dry Heat) | 105°C for 24-72 hours | Moderate degradation expected, likely through oxidation. Discoloration of solid material is probable. |
| Photostability | Exposure to 1.2 million lux hours (visible) and 200 watt-hours/m² (UV) | Susceptible to photodegradation. Solutions should always be protected from light.[3] |
| Humidity | 40°C / 75% Relative Humidity for 1 week | Can accelerate degradation, particularly if the compound is hygroscopic. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in accordance with ICH guidelines.[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 5-hydroxyindole at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 105°C. Also, subject a solution to 60°C.
-
Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Collection and Quenching:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively, before dilution and analysis.
-
Dilute all samples to a suitable final concentration for analysis.
4. Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
The goal is to achieve 5-20% degradation of the parent compound.[2][3] Adjust stress conditions (time, temperature, reagent concentration) if degradation is outside this range.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a general approach for developing an HPLC method capable of separating the parent 5-hydroxyindole from its process impurities and degradation products.
1. Initial Conditions & Column Selection:
-
Column: Start with a robust reversed-phase column, such as a C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or 25 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Detector: A Photodiode Array (PDA) detector is crucial for assessing peak purity. Set to a wavelength appropriate for indoles (e.g., 275-280 nm).
2. Gradient Development:
-
Begin with a broad gradient run (e.g., 5% to 95% B over 20-30 minutes) to elute all components, including the parent compound and any potential degradants from forced degradation studies.
-
The flow rate is typically set to 1.0 mL/min.
3. Method Optimization:
-
Analyze a mixture of the unstressed parent compound and the most degraded sample (e.g., from the oxidative stress condition).
-
Adjust the gradient slope, initial and final %B, and run time to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.
-
If resolution is poor, screen different column chemistries (e.g., Phenyl-Hexyl) or mobile phase pH values.
4. Validation:
-
Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: The key validation parameter is demonstrating the method's ability to separate the analyte from all potential degradation products. This is confirmed by analyzing the forced degradation samples and checking for peak purity using the PDA detector.
Degradation Pathway Visualization
5-Hydroxyindoles are particularly susceptible to oxidation. The electron-rich pyrrole and phenol rings readily undergo oxidation, leading to the formation of semiquinone radicals. These reactive intermediates can then couple to form dimers, trimers, and eventually insoluble, melanin-like polymers, which are often observed as the brown/black discoloration.
References
Identification and characterization of byproducts in 1-Methyl-1H-indol-5-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via methylation of 5-hydroxyindole?
A1: The most common byproducts arise from competitive methylation at the hydroxyl group (O-methylation) in addition to the desired methylation at the indole nitrogen (N-methylation). The primary byproducts are:
-
5-Methoxy-1H-indole: Resulting from methylation of the hydroxyl group.
-
1-Methyl-5-methoxy-1H-indole: Resulting from methylation of both the indole nitrogen and the hydroxyl group.
-
Unreacted 5-hydroxyindole: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
Q2: How can I distinguish between the desired product (this compound) and the main byproduct (5-Methoxy-1H-indole) using NMR spectroscopy?
A2: 1H NMR spectroscopy is a powerful tool for differentiating these isomers. Key differences to look for include:
-
N-CH3 Signal: The desired product, this compound, will show a characteristic singlet for the N-methyl group, typically in the range of 3.7-3.8 ppm. The O-methylated byproduct, 5-Methoxy-1H-indole, will lack this signal but will show a singlet for the O-methyl group.
-
O-CH3 Signal: The byproduct, 5-Methoxy-1H-indole, will exhibit a singlet for the O-methyl group, usually around 3.8-3.9 ppm.
-
NH Proton: 5-Methoxy-1H-indole will have a broad singlet corresponding to the N-H proton of the indole ring, which is absent in the N-methylated product.
-
Aromatic Protons: The chemical shifts of the aromatic protons on the indole ring will be slightly different for each isomer, providing additional confirmation.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the consumption of the starting material and the formation of products. The different polarity of the product and byproducts allows for their separation on a TLC plate.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative ratios of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural confirmation of the final product and the identification of any impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and byproducts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound and significant amount of unreacted 5-hydroxyindole. | 1. Insufficient amount of base or methylating agent.2. Reaction time is too short.3. Incomplete deprotonation of the indole nitrogen. | 1. Increase the molar equivalents of the base (e.g., NaH) and methylating agent (e.g., methyl iodide). A common ratio is 1.1-1.5 equivalents of each.2. Monitor the reaction by TLC and extend the reaction time until the starting material is consumed.3. Ensure the base is of good quality and the solvent is anhydrous. Consider using a stronger base if necessary. |
| High proportion of the O-methylated byproduct (5-Methoxy-1H-indole). | 1. The reaction conditions favor O-methylation over N-methylation.2. The choice of base and solvent can influence the selectivity. | 1. Employ a less polar, aprotic solvent like THF or DMF.[1]2. Use a strong, non-nucleophilic base like sodium hydride (NaH) which promotes N-deprotonation.[1]3. Add the methylating agent at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. |
| Presence of the N,O-dimethylated byproduct (1-Methyl-5-methoxy-1H-indole). | 1. Excess of the methylating agent and/or base.2. Prolonged reaction time at elevated temperatures. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the methylating agent.2. Carefully monitor the reaction progress and stop it once the desired product is formed, without unnecessary heating or extended reaction times. |
| Difficulty in separating the product from byproducts. | The product and byproducts have similar polarities. | Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the isomers. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-methylation of 5-hydroxyindole using sodium hydride and methyl iodide.
Materials:
-
5-hydroxyindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 5-hydroxyindole (1.0 eq) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.1 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Protocol 2: Identification and Characterization of Byproducts
This protocol outlines the general steps for identifying and characterizing the byproducts using common analytical techniques.
-
TLC Analysis:
-
Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v).
-
Visualize the spots under UV light (254 nm). The spot with the highest Rf value is typically the least polar compound (1-methyl-5-methoxy-1H-indole), followed by 5-methoxy-1H-indole, and then the more polar this compound. Unreacted 5-hydroxyindole will be the most polar.
-
-
Column Chromatography:
-
Pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low percentage of ethyl acetate and gradually increasing it.
-
Collect fractions and analyze them by TLC to isolate the different components.
-
-
Spectroscopic Analysis:
-
Obtain 1H NMR, 13C NMR, and Mass Spectra for each isolated fraction.
-
Compare the obtained spectra with the data provided in the tables below and with literature values to confirm the identity of the product and byproducts.
-
Data Presentation
Table 1: Physicochemical Properties of Product and Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C9H9NO | 147.17 | Off-white to pale yellow solid |
| 5-Methoxy-1H-indole | C9H9NO | 147.17 | White to off-white solid |
| 1-Methyl-5-methoxy-1H-indole | C10H11NO | 161.20 | Colorless to pale yellow oil |
Table 2: 1H NMR Spectroscopic Data (Chemical Shifts in ppm)
Note: Spectra are typically recorded in CDCl3 or DMSO-d6. Chemical shifts may vary slightly depending on the solvent and concentration.
| Proton | This compound (Predicted) | 5-Methoxy-1H-indole[2][3] | 1-Methyl-5-methoxy-1H-indole[4][5] |
| N-H | - | ~8.0 (br s) | - |
| N-CH3 | ~3.75 (s, 3H) | - | ~3.77 (s, 3H) |
| O-CH3 | - | ~3.90 (s, 3H) | ~3.94 (s, 3H) |
| H-2 | ~7.10 (d) | ~7.15 (t) | ~6.58 (s) |
| H-3 | ~6.40 (d) | ~6.45 (t) | - |
| H-4 | ~7.15 (d) | ~7.25 (d) | ~7.32 (d) |
| H-6 | ~6.80 (dd) | ~6.87 (dd) | ~7.00 (dd) |
| H-7 | ~7.05 (d) | ~7.03 (d) | ~7.19 (d) |
Table 3: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)
Note: Spectra are typically recorded in CDCl3 or DMSO-d6. Chemical shifts may vary slightly depending on the solvent and concentration.
| Carbon | This compound (Predicted) | 5-Methoxy-1H-indole[3][6] | 1-Methyl-5-methoxy-1H-indole[4] |
| N-CH3 | ~32.8 | - | ~31.2 |
| O-CH3 | - | ~56.0 | ~55.8 |
| C-2 | ~129.5 | ~124.5 | ~128.1 |
| C-3 | ~101.0 | ~102.0 | ~101.2 |
| C-3a | ~129.0 | ~128.5 | ~129.2 |
| C-4 | ~110.0 | ~112.0 | ~110.3 |
| C-5 | ~150.0 | ~154.0 | ~154.3 |
| C-6 | ~112.0 | ~112.5 | ~111.8 |
| C-7 | ~105.0 | ~101.0 | ~102.1 |
| C-7a | ~132.0 | ~131.5 | ~133.7 |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
Technical Support Center: Optimizing the Nenitzescu Synthesis of 5-Hydroxyindoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting, frequently asked questions (FAQs), and detailed experimental guidance for improving the regioselectivity of the Nenitzescu synthesis of 5-hydroxyindoles.
Troubleshooting Guide
This section addresses common challenges encountered during the Nenitzescu synthesis, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is the yield of my 5-hydroxyindole product consistently low?
A1: Low yields in the Nenitzescu synthesis can be attributed to several factors, including side reactions, polymerization of the benzoquinone starting material, and suboptimal reaction conditions.[1]
-
Side Reactions: The formation of 5-hydroxybenzofurans is a common competing reaction pathway.[2] Additionally, 6-hydroxyindoles and O-acylated 4,5-dihydroxyindoles can form as byproducts.[1]
-
Polymerization: Benzoquinones can be unstable and prone to polymerization under reaction conditions, which reduces the availability of the starting material.[1]
-
Suboptimal Conditions: The choice of solvent, temperature, and catalyst significantly impacts the reaction's efficiency.[1][3] For instance, yields as low as 18% have been reported in solvents like acetone or 1,2-dichloroethane for the synthesis of Mecarbinate.[1]
To improve the yield, consider the following:
-
Catalyst Selection: The use of Lewis acids can improve reaction rates and yields.[4] Zinc halides (ZnCl₂, ZnBr₂, ZnI₂) are known to promote the formation of the desired 5-hydroxyindole.[2][3]
-
Solvent Choice: Highly polar solvents generally provide better results.[5] Nitromethane and acetic acid have been shown to be effective solvents.[3] The use of cyclopentyl methyl ether (CPME) at room temperature with zinc, iron, or magnesium salts has also been reported to give fair to good yields.[6]
-
Stoichiometry: For larger-scale reactions, a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate is recommended.[2] Using a 20-60% excess of the benzoquinone can also be effective.[5]
-
Temperature Control: While many Nenitzescu reactions proceed at room temperature, some may benefit from moderate heating.[2] However, excessive heat can promote side reactions.[2] For sensitive reactions, maintaining the temperature below 30°C may be necessary.[1]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time and avoid product degradation.[2]
Q2: My reaction is producing a significant amount of 5-hydroxybenzofuran as a byproduct. How can I increase the selectivity for the 5-hydroxyindole?
A2: The formation of 5-hydroxybenzofurans is a known issue in the Nenitzescu synthesis.[2] The chemoselectivity between the indole and benzofuran products is heavily influenced by the choice of catalyst and solvent.[2]
-
Catalyst Choice: Certain Lewis and Brønsted acids, such as CuCl₂, BiCl₃, FeCl₃, and trifluoroacetic acid (TFA), have been shown to favor the formation of benzofurans.[2] To promote the synthesis of the 5-hydroxyindole, it is advisable to use zinc halide catalysts (ZnCl₂, ZnBr₂, ZnI₂).[2][7]
-
Solvent Selection: Nitromethane has been identified as a suitable solvent to favor indole formation, especially when used in conjunction with a zinc halide catalyst.[2]
-
Understanding the Mechanism: The formation of the 5-hydroxybenzofuran is thought to occur through a protonated Michael adduct, followed by cyclization and elimination of the amine.[2] Therefore, avoiding conditions that favor this pathway, such as the use of strong Brønsted acids, is recommended if the indole is the desired product.[2]
Q3: The reaction with my substituted benzoquinone is giving poor regioselectivity. How can I control which regioisomer of the 5-hydroxyindole is formed?
A3: The electronic and steric properties of the substituents on both the benzoquinone and the enamine play a crucial role in determining the regioselectivity of the reaction.[4]
-
Substituent Effects: The nature of the substituents on the benzoquinone starting material can influence the arrangement of the final product.[5] An extensive, multivariate screening of reaction conditions, including the use of different Lewis acids and solvents, can help in developing regioselective conditions favoring the desired 5-hydroxyindole isomer.[7]
-
Catalyst Influence: The halide counterion in zinc halide catalysts (ZnBr₂, ZnCl₂, or ZnI₂) has been observed to significantly affect the regioselectivity.[7] A systematic screening of these catalysts is recommended to optimize for the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Nenitzescu indole synthesis?
A1: The Nenitzescu reaction is a condensation reaction between a 1,4-benzoquinone and a β-amino-α,β-unsaturated carbonyl compound (an enamine).[4] The mechanism involves a sequence of key steps: a Michael addition, followed by a nucleophilic attack by the enamine pi bond, and then an elimination.[5] The resulting hydroquinone intermediate is then oxidized to a quinone, which is followed by cyclization and dehydration to form the aromatic indole ring.[4]
Q2: Can the Nenitzescu synthesis be performed on a solid support?
A2: Yes, a solid-phase variation of the Nenitzescu reaction exists.[5] The reaction can be carried out on a highly cross-linked polymer scaffold, such as an ArgoPore®-Rink-NH-Fmoc resin.[5] This approach involves condensing a polymer-bound acetoacetamide with a primary amine to generate an enaminone on the solid support, followed by the Nenitzescu reaction with a 1,4-benzoquinone, and finally cleavage from the resin to yield the desired 5-hydroxyindole-3-carboxamide.[4]
Q3: Are there any alternatives to traditional Lewis acid catalysts?
A3: While zinc halides are commonly used, other catalytic systems have been explored. Acidic clay in refluxing 1,2-dichloroethane has been used with good results.[6] Additionally, a Jacobsen-type chromium(III)-salen complex has been employed as a chiral enantiopure Lewis acid catalyst for a highly atroposelective Nenitzescu indole synthesis.[8]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and regioselectivity of the Nenitzescu synthesis.
Table 1: Effect of Solvent on the Yield of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate [4]
| Solvent | Yield (%) |
| Acetone | 46 |
| Ethanol | 35 |
| Benzene | 28 |
| Chloroform | 25 |
Table 2: Effect of Lewis Acid Catalyst on the Yield of 5-Hydroxyindoles [6]
| Catalyst (mol%) | Solvent | Yield (%) |
| ZnCl₂ (10) | Dichloromethane | Good |
| (NH₄)₂[Ce(NO₃)₆] (10) | Ethanol | Good |
| BF₃·OEt₂ (stoichiometric) | Acetonitrile | - |
| ZnI₂ | Dichloromethane | - |
Note: "Good" indicates a high yield as reported in the literature, but a specific percentage was not provided in the snippet.
Experimental Protocols
Protocol 1: Classical Nenitzescu Synthesis of Ethyl 2-methyl-5-hydroxy-1H-indole-3-carboxylate [4]
Materials:
-
1,4-Benzoquinone
-
Ethyl 3-aminocrotonate
-
Acetone
Procedure:
-
Dissolve 1,4-benzoquinone (1 equivalent) in acetone.
-
Add ethyl 3-aminocrotonate (1.2-1.6 equivalents) to the solution.
-
Reflux the reaction mixture. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Lewis Acid-Catalyzed Nenitzescu Synthesis [4]
Materials:
-
1,4-Benzoquinone
-
(Z)-Ethyl 3-(methylamino)but-2-enoate (Enamine)
-
Zinc chloride (ZnCl₂) (8 mol%)
-
Cyclopentyl methyl ether (CPME) or Dichloromethane (DCM)
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve the enamine (1.0 mmol) in the chosen solvent (e.g., 5 mL of CPME).
-
Solution B: Dissolve 1,4-benzoquinone (1.0 mmol) and the Lewis acid catalyst (e.g., 0.08 mmol of ZnCl₂) in the same solvent.
-
-
Add Solution A to Solution B with stirring at room temperature.
-
Stir the reaction for a specified time (e.g., 40 minutes) and monitor its progress by TLC.
-
After the reaction is complete, perform an appropriate aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
Preventing degradation of 1-Methyl-1H-indol-5-ol under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 1-Methyl-1H-indol-5-ol under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What is happening?
A1: A color change, often to a pink, red, or brown hue, is a common indicator of degradation, primarily through oxidation. The hydroxyl group on the indole ring makes this compound susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and non-optimal pH conditions. This can lead to the formation of colored oligomeric or polymeric byproducts.
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The main factors contributing to the degradation of this compound are:
-
pH: Both strongly acidic and basic conditions can catalyze degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidation.
-
Light: Exposure to light, particularly UV light, can promote photo-oxidation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent Impurities: Peroxides in aged solvents can initiate oxidation.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored as a solid in a cool, dark, and dry place.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2]
Q4: How should I prepare and store solutions of this compound?
A4: For optimal stability in solution:
-
Use high-purity, degassed solvents. Degassing can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes.
-
Control the pH. While the optimal pH should be determined experimentally, neutral to slightly acidic conditions are often preferable for indole derivatives.[3] Use a buffer system if your experimental conditions allow.
-
Protect from light. Store solutions in amber vials or wrap containers in aluminum foil.[3]
-
Store at low temperatures. For short-term storage, 2-8°C is recommended. For longer-term storage, consider -20°C or -80°C.
-
Consider antioxidants. For extended storage, adding an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial.[4] However, ensure the antioxidant is compatible with your downstream applications.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Acidic Conditions
Symptom: Loss of the parent compound peak and appearance of new peaks in HPLC analysis after adding an acidic reagent or using an acidic mobile phase.
Potential Cause: The indole ring is susceptible to protonation under strongly acidic conditions, which can lead to rearrangements and degradation.[5] For hydroxyindoles, acid-catalyzed rearrangements are a known degradation pathway.[6]
Troubleshooting Steps:
-
pH Adjustment: If possible, adjust the pH of your solution to be closer to neutral. Use a minimally acidic buffer that is still compatible with your experiment.
-
Solvent Choice: Ensure the solvent is free of acidic impurities.
-
Temperature Control: Perform experiments at the lowest temperature feasible to slow down the degradation rate.
-
Time-Course Analysis: Run a time-course experiment to determine the rate of degradation under your specific acidic conditions. This will help define a window for your experiment where the compound is stable.
Issue 2: Compound Instability in Basic Conditions
Symptom: Formation of colored products or a decrease in the concentration of this compound in a basic solution.
Potential Cause: The hydroxyl group can be deprotonated under basic conditions, forming a phenoxide-like species that is highly susceptible to oxidation. Base-mediated reactions can also lead to other forms of degradation.
Troubleshooting Steps:
-
pH Control: Avoid strongly basic conditions if possible. Use the mildest base and lowest concentration required for your reaction or analysis. Buffer your solution to maintain a stable pH.
-
Inert Atmosphere: When working with basic solutions of this compound, it is crucial to work under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) to minimize oxidation.
-
Use of Antioxidants: The addition of an antioxidant can help to mitigate oxidation in basic solutions.
-
Fresh Solutions: Prepare basic solutions of the compound immediately before use.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water, acetonitrile, and methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or MS detector
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature.
-
Withdraw samples at various time points.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution in an oven at a controlled temperature (e.g., 70°C).
-
Withdraw samples at various time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw samples at various time points.
-
-
HPLC Analysis:
-
Analyze all samples by HPLC. A suitable starting method could be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.[7]
-
Monitor the disappearance of the parent peak and the appearance of degradation product peaks.
-
Protocol 2: Stabilization with an Antioxidant
This protocol describes how to prepare a stock solution of BHT and add it to a solution of this compound.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Ethanol
-
This compound
-
Your desired solvent for the final solution
-
Volumetric flasks
-
Micropipettes
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add ethanol to dissolve the BHT.
-
Once dissolved, bring the volume up to the 10 mL mark with ethanol.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to a this compound Solution:
-
Determine the desired final concentration of BHT. A common final concentration is 0.01%.
-
To prepare a 10 mL solution of your indole compound containing 0.01% BHT, add 10 µL of the 1% BHT stock solution while preparing your final solution.
-
Ensure the BHT is thoroughly mixed into the final solution.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Temperature | Expected Outcome |
| Acidic | 0.1 M HCl | 60°C | Degradation, potential for rearrangement products. |
| Basic | 0.1 M NaOH | 60°C | Rapid degradation, likely involving oxidation and formation of colored products. |
| Oxidative | 3% H₂O₂ | Room Temp | Formation of oxidized products, potential for dimerization and polymerization. |
| Thermal | Heat | 70°C | Accelerated degradation. |
| Photolytic | Light (ICH Q1B) | Room Temp | Photo-oxidation and formation of degradation products. |
Visualizations
Caption: Troubleshooting workflow for degradation of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Separation of 1H-Indole, 1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-catalysed rearrangements. Specific syntheses of 2,3-disubstituted indoles and N-hydroxyindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 1-Methyl-1H-indol-5-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of 1-Methyl-1H-indol-5-ol.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most recommended for the scale-up production of this compound?
A1: For large-scale synthesis, a multi-step approach beginning with a protected 5-hydroxyindole precursor is often the most robust and reliable. The Leimgruber-Batcho indole synthesis is a highly recommended method for creating the indole core, as it is known to be amenable to industrial scale-up and generally proceeds with high yields under mild conditions.[1] A plausible and scalable route involves:
-
Protection: Benzyl protection of the hydroxyl group of a suitable starting material like 2-methyl-3-nitrophenol.
-
Leimgruber-Batcho Indole Synthesis: Formation of 5-benzyloxyindole from the protected nitrotoluene.
-
N-Methylation: Introduction of the methyl group at the N-1 position of the indole.
-
Deprotection: Removal of the benzyl protecting group to yield the final product.
Q2: What are the main safety concerns when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Handling of pyrophoric and flammable reagents: The use of Raney Nickel for reductive cyclization and sodium hydride for N-methylation requires strict anhydrous conditions and an inert atmosphere to prevent fires.
-
Exothermic reactions: Both the reductive cyclization and N-methylation steps can be exothermic. On a large scale, efficient heat management is crucial to avoid runaway reactions.
-
Hydrogen gas: Catalytic hydrogenation for reduction or debenzylation involves flammable hydrogen gas, requiring appropriate safety infrastructure. Catalytic transfer hydrogenation using donors like ammonium formate can be a safer alternative.[2]
-
Toxic reagents: Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and carcinogenic. Safer alternatives like dimethyl carbonate are recommended for large-scale production.
Q3: My final product, this compound, is showing significant discoloration and degradation. What is the cause?
A3: 5-Hydroxyindoles are known to be susceptible to oxidation, which can be initiated by exposure to air and light, leading to the formation of colored impurities.[3] This instability can be exacerbated by residual acidic or basic impurities from the synthesis. It is crucial to work under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and final product isolation. Storing the final product under an inert atmosphere, protected from light, and at low temperatures is also recommended.
Q4: I'm struggling with the purification of the highly polar this compound on a large scale. What are the best techniques?
A4: The high polarity of this compound makes purification challenging.[4] While column chromatography is effective at the lab scale, it can be impractical and costly for large quantities. For scale-up, consider the following:
-
Crystallization: This is often the most effective and scalable method. A thorough solvent screening is necessary to find a suitable system for recrystallization.
-
Extraction: A well-designed series of aqueous extractions at different pH values can help remove both acidic and basic impurities.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed, although it is a more expensive option.
Troubleshooting Guides
Issue 1: Low Yield in Leimgruber-Batcho Reductive Cyclization
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Incomplete reaction; starting enamine is still present. | 1. Inactive catalyst (e.g., Raney Nickel, Pd/C). 2. Insufficient amount of reducing agent (e.g., hydrazine, hydrogen). 3. Reaction temperature is too low. | 1. Use a fresh, active catalyst. Ensure proper handling and storage of the catalyst. 2. Increase the equivalents of the reducing agent. For hydrazine, it is often added in multiple portions.[5] 3. Gently warm the reaction mixture to maintain a temperature between 45-50°C, but be cautious of exotherms.[5] |
| Formation of a significant amount of 2-aminophenylethylamine byproduct. | Reduction of the enamine double bond.[5] | This is a known side reaction. These basic byproducts can typically be removed by an acidic wash during workup. Optimize reaction conditions to minimize their formation. |
| The reaction stalls or proceeds very slowly. | The solvent system is not optimal. | While benzene was traditionally used, other solvents like THF, methanol, ethanol, and ethyl acetate can also be effective and may be better suited for specific substrates.[5] |
Issue 2: Inefficient N-Methylation of the Indole Ring
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low conversion to the N-methylated product. | 1. Incomplete deprotonation of the indole nitrogen. 2. The methylating agent is not reactive enough. 3. Reaction temperature is too low. | 1. Ensure the base (e.g., NaH) is fresh and the solvent is anhydrous. 2. If using a less reactive agent like dimethyl carbonate, a higher temperature (e.g., reflux in DMF) and a suitable base (e.g., K₂CO₃) may be required. 3. For reactions with dimethyl carbonate, temperatures around 130°C may be necessary. |
| Formation of O-methylated byproduct. | The hydroxyl group is not properly protected, or the protecting group is cleaved under the reaction conditions. | Ensure complete protection of the 5-hydroxyl group before attempting N-methylation. If using a base like NaH, deprotonation of a free hydroxyl group will compete with N-deprotonation. |
| The reaction is not selective, and other functional groups are reacting. | The methylating agent is too reactive and not selective. | Use a milder methylating agent. Dimethyl carbonate offers better selectivity compared to methyl iodide or dimethyl sulfate. |
Issue 3: Incomplete Debenzylation (Deprotection)
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Starting material (benzyl ether) remains after the reaction. | 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen source (hydrogen gas or transfer agent). 3. The solvent system is not optimal. | 1. Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate is free of impurities that could poison the catalyst. 2. For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate, cyclohexene) is used.[2][6] 3. The choice of solvent can be critical. Ethanol or methanol are commonly used. The addition of acetic acid can sometimes accelerate the reaction with cyclohexene as the donor.[6] |
| Other functional groups are being reduced. | The catalyst and conditions are not selective enough. | Catalytic transfer hydrogenation can sometimes offer better selectivity than direct hydrogenation with H₂ gas.[6] Careful selection of the catalyst and reaction conditions is necessary if other reducible groups are present. |
Data Presentation
Table 1: Illustrative Yields for a Proposed Synthesis of this compound
| Step | Reaction | Starting Material | Product | Illustrative Yield (%) | Reference/Analogy |
| 1 | Benzyl Protection | 2-Methyl-3-nitrophenol | 6-Benzyloxy-2-nitrotoluene | 90% | Based on a similar benzylation reaction. |
| 2 | Leimgruber-Batcho | 6-Benzyloxy-2-nitrotoluene | 5-Benzyloxyindole | 75-85% | Based on the synthesis of 4-benzyloxyindole. |
| 3 | N-Methylation | 5-Benzyloxyindole | 1-Methyl-5-benzyloxyindole | ~95% | Based on N-methylation of substituted indoles. |
| 4 | Debenzylation | 1-Methyl-5-benzyloxyindole | This compound | >90% | Based on catalytic transfer hydrogenation of benzyloxyindoles.[6] |
Experimental Protocols
Proposed Scale-Up Synthesis of this compound
This protocol is a proposed route based on established methodologies for similar compounds. Optimization for specific equipment and scale is necessary.
Step 1: Synthesis of 4-Benzyloxy-2-nitrotoluene (Protection)
-
Reaction Setup: In a suitable reactor, charge 4-methyl-3-nitrophenol, anhydrous potassium carbonate (1.0 eq), and dimethylformamide (DMF).
-
Reagent Addition: While stirring, add benzyl chloride (1.1 eq).
-
Reaction: Heat the mixture to 90°C and monitor the reaction by TLC or HPLC until completion (typically 3-4 hours).
-
Work-up: Cool the reaction mixture and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Recrystallize the crude product from methanol to obtain pure 4-benzyloxy-2-nitrotoluene.
Step 2: Synthesis of 5-Benzyloxyindole (Leimgruber-Batcho)
-
Enamine Formation: In a reactor, dissolve 4-benzyloxy-2-nitrotoluene in DMF. Add N,N-dimethylformamide dimethyl acetal (1.1-1.2 eq) and pyrrolidine (1.1-1.2 eq). Heat the solution to reflux (around 110°C) under a nitrogen atmosphere for 3 hours.[1]
-
Intermediate Isolation (Optional but recommended for scale-up): Cool the reaction mixture and remove volatile components under reduced pressure. The resulting red residue can be recrystallized from methanol to isolate the (E)-4-benzyloxy-2-nitro-β-pyrrolidinostyrene intermediate.
-
Reductive Cyclization: To a stirred solution of the intermediate in a mixture of THF and methanol under a nitrogen atmosphere, add Raney Nickel catalyst.
-
Hydrazine Addition: Carefully add 85% hydrazine hydrate in portions. The reaction is exothermic and will involve vigorous gas evolution. Maintain the temperature between 45-50°C using a cooling bath.
-
Reaction Completion: After the final addition of hydrazine, continue stirring at 45-50°C for an additional 2 hours.
-
Work-up: Cool the mixture and filter through a pad of celite to remove the catalyst. Concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude 5-benzyloxyindole by column chromatography or recrystallization.
Step 3: Synthesis of 1-Methyl-5-benzyloxyindole (N-Methylation)
-
Reaction Setup: To a reactor containing a suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 5-benzyloxyindole in anhydrous DMF dropwise at 0°C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour.
-
Methylation: Cool the mixture back to 0°C and add methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: The crude product can often be used directly in the next step or purified by chromatography if necessary.
Step 4: Synthesis of this compound (Debenzylation)
-
Reaction Setup: In a reactor, dissolve 1-methyl-5-benzyloxyindole in methanol or ethanol. Add 10% Palladium on carbon (Pd/C) catalyst and a large excess of ammonium formate (catalytic transfer hydrogenation).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC/HPLC until all the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound. Due to its polarity, a polar eluent system will be required for chromatography.
Mandatory Visualization
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Analysis of 1-Methyl-1H-indol-5-ol and Its Isomers for Drug Discovery and Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Methyl-1H-indol-5-ol with its structural isomers, supported by experimental data. The indole scaffold is a privileged structure in medicinal chemistry, and subtle changes to its core, such as the position of substituents or N-methylation, can significantly impact its biological activity.
This guide delves into a comparative analysis of this compound and its key isomers, including indole-5-ol and 1-methyl-1H-indole, with a focus on their potential applications in oncology and neuroscience. The strategic placement of methyl and hydroxyl groups on the indole ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets.
Comparative Analysis of Physicochemical and Biological Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | C₉H₉NO | 147.18 | 42-43 | 316.8±15.0 | 10.06±0.40 |
| Indole-5-ol | C₈H₇NO | 133.15 | 131-133 | 310.4±15.0 (Predicted) | 10.13±0.40 (Predicted) |
| 1-Methyl-1H-indole | C₉H₉N | 131.18 | -29 | 240-242 | -2.3 (Predicted) |
| Indole | C₈H₇N | 117.15 | 52-54 | 253-254 | 16.2 |
Biological Activity Insights: Anticancer and Serotonergic Effects
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects. The isomers discussed here present distinct profiles that are of interest in drug discovery.
Anticancer Potential
Studies have shown that modifications to the indole ring can significantly influence anticancer activity. For instance, the N-methylation of certain indole derivatives has been reported to enhance their cytotoxic effects against cancer cell lines by as much as 60-fold. While specific IC50 values for this compound in a comparative anticancer study are not widely published, the general trend suggests that both the hydroxyl group at the 5-position and the methyl group at the 1-position could contribute to its biological activity profile.
Illustrative Workflow for In Vitro Anticancer Screening:
A Comparative Guide to the Biological Activities of 1-Methyl-1H-indol-5-ol and 5-Hydroxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 1-Methyl-1H-indol-5-ol and its unmethylated analogue, 5-hydroxyindole. Due to a significant disparity in the available scientific literature, this comparison synthesizes established experimental data for 5-hydroxyindole with inferred properties for this compound based on general principles of N-methylation in indole derivatives and the limited available data for the methylated compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
I. Overview and Physicochemical Properties
5-Hydroxyindole is a naturally occurring metabolite of tryptophan and is known to possess a range of biological activities.[1] In contrast, this compound is its N-methylated counterpart. The methylation at the indole nitrogen is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of indole derivatives.[2] This modification can impact a compound's lipophilicity, metabolic stability, and interaction with biological targets.
Table 1: Physicochemical Properties
| Property | This compound | 5-Hydroxyindole |
| Molecular Formula | C₉H₉NO | C₈H₇NO |
| Molecular Weight | 147.18 g/mol [3] | 133.15 g/mol [4][5] |
| Melting Point | 42-43 °C[3] | 106-108 °C[1][4] |
| Boiling Point | 316.8±15.0 °C (Predicted)[3] | 245.66°C (Rough Estimate)[1] |
| Density | 1.15±0.1 g/cm³ (Predicted)[3] | 1.1475 (Rough Estimate)[1] |
| pKa | 10.06±0.40 (Predicted)[3] | 9.98±0.40 (Predicted)[1] |
| LogP (Predicted) | 1.62 | 1.30 |
| CAS Number | 13523-92-7[3] | 1953-54-4[4][5] |
II. Comparative Biological Activity
The biological activities of 5-hydroxyindole have been more extensively studied than those of this compound. The following tables summarize the known activities of 5-hydroxyindole and provide an inferred outlook on the potential activities of its methylated analogue.
Table 2: Receptor and Ion Channel Interactions
| Target | 5-Hydroxyindole Activity | This compound (Inferred Activity) |
| 5-HT₃ Receptor | Modulator: Can enhance 5-HT-evoked ion currents at low concentrations and block them at higher concentrations.[6] | N-methylation of indole-based 5-HT₃ receptor antagonists can influence affinity and efficacy. The effect would require experimental validation. |
| L-type Calcium Channels | Activator: Potent stimulant of intestinal motility through its action on these channels. | The effect of N-methylation on this activity is unknown and requires investigation. |
| α7 Nicotinic Acetylcholine Receptors | Activator. | The impact of N-methylation on activity at this receptor is undetermined. |
Table 3: Enzyme Inhibition and Antioxidant Activity
| Activity | 5-Hydroxyindole | This compound (Inferred Activity) |
| Antioxidant Activity | Possesses antioxidant properties, protecting against oxidative stress.[7] | The hydrogen on the indole nitrogen is key to the Hydrogen Atom Transfer (HAT) antioxidant mechanism.[8] Methylation at this position may reduce or alter this antioxidant activity.[8] |
| Tyrosinase Inhibition | Weak inhibitory activity on human melanoma tyrosinase.[1] | The effect of N-methylation on tyrosinase inhibition by hydroxyindoles has not been reported. |
Table 4: Cellular and Physiological Effects
| Effect | 5-Hydroxyindole | This compound (Inferred Activity) |
| Cytotoxicity | Derivatives have shown cytotoxicity against breast cancer cells (MCF-7) with no significant cytotoxicity on normal cells. | Some N-methylated indole derivatives have demonstrated potent antiproliferative activities against various cancer cell lines.[9] |
| Intestinal Motility | Stimulates colonic contractility. | Unknown, would depend on its interaction with L-type calcium channels. |
| Anti-apoptotic Action | Protects against oxidative damage-induced apoptosis by preserving mitochondrial integrity.[7] | The effect of N-methylation on this specific anti-apoptotic mechanism is not known. |
III. Signaling Pathways
The following diagrams illustrate the signaling pathways associated with the known targets of 5-hydroxyindole.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: L-type Calcium Channel Signaling.
IV. Experimental Protocols
Detailed methodologies for key experiments cited in the literature for 5-hydroxyindole are provided below. These protocols can be adapted for the evaluation of this compound.
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and appropriate controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[10]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
B. DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a common method to evaluate the free radical scavenging ability of a compound.
Caption: DPPH Assay Workflow.
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol. Prepare serial dilutions of the test compound and a positive control (e.g., ascorbic acid).[13]
-
Reaction Mixture: In a 96-well plate, add the test compound solution to the DPPH solution.[7]
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
C. Radioligand Binding Assay for 5-HT₃ Receptor Affinity
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT₃ receptor.
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the 5-HT₃ receptor.[14]
-
Assay Setup: In a reaction tube or 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-granisetron), and varying concentrations of the unlabeled test compound.[14] Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[15]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.[14]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[15]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[15]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[14]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[14]
V. Conclusion
5-Hydroxyindole is a biologically active molecule with well-documented effects on various receptors, ion channels, and cellular processes. Its antioxidant and anti-apoptotic properties, along with its ability to modulate intestinal motility, make it a compound of significant interest.
The biological activity of this compound is largely uncharacterized. Based on the principles of N-methylation of indole derivatives, it can be inferred that its activity profile may differ from that of 5-hydroxyindole. Methylation of the indole nitrogen is likely to increase its lipophilicity, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the absence of the N-H proton may alter its antioxidant capacity and its binding interactions with certain biological targets.
Direct experimental evaluation of this compound using the protocols outlined in this guide is necessary to elucidate its specific biological activities and to provide a definitive comparison with its unmethylated analogue. Such studies would be valuable for understanding the structure-activity relationships of 5-hydroxyindole derivatives and for the potential development of new therapeutic agents.
References
- 1. 5-Hydroxyindole | 1953-54-4 [chemicalbook.com]
- 2. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. 5-Hydroxyindole 97 1953-54-4 [sigmaaldrich.com]
- 5. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. protocols.io [protocols.io]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Structure-Activity Landscape of 1-Methyl-Indole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 1-methyl-indole derivatives, with a focus on their anticancer properties, offering insights into their structure-activity relationships (SAR). While direct, comprehensive SAR studies on 1-Methyl-1H-indol-5-ol are limited in the public domain, this guide synthesizes available data on related 1-methyl-indole analogs to infer potential therapeutic avenues.
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The addition of a methyl group at the N1 position of the indole ring is a common strategy in drug design, often enhancing metabolic stability and modulating biological activity.[2] This guide delves into the impact of various substitutions on the 1-methyl-indole core, drawing from studies on derivatives targeting tubulin polymerization and other anticancer mechanisms.
Comparative Analysis of Antiproliferative Activity
Recent research has highlighted the potential of 1-methyl-indole derivatives as potent anticancer agents, particularly as inhibitors of tubulin polymerization.[3][4] These compounds disrupt microtubule dynamics, a critical process in cell division, leading to cell cycle arrest and apoptosis.[3] The following table summarizes the in vitro antiproliferative activity of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives against various cancer cell lines.
| Compound ID | R1 | R2 | R3 | HeLa IC50 (μM) | MCF-7 IC50 (μM) | HT-29 IC50 (μM) |
| 7a | H | H | H | >30 | >30 | >30 |
| 7c | H | H | Cl | 2.15 | 1.86 | 3.24 |
| 7d | H | H | Br | 0.52 | 0.34 | 0.86 |
| 7f | H | H | CH3 | 1.32 | 1.05 | 2.11 |
| 7i | 5-F | H | H | 6.68 | 5.43 | 8.91 |
| Colchicine | - | - | - | 0.02 | 0.015 | 0.028 |
Data sourced from a study on N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.[3]
Key SAR Insights:
-
Substitution at the Pyrazole Ring (R3): The nature of the substituent on the pyrazole ring significantly influences antiproliferative activity. Unsubstituted pyrazole (7a) showed weak activity.[3] Introduction of a halogen, particularly bromine (7d), dramatically enhanced potency against all three cell lines, with IC50 values in the sub-micromolar range.[3] A methyl group (7f) also conferred better activity than the unsubstituted analog, though less potent than the bromo-substituted compound.[3]
-
Substitution on the Indole Ring (R1): Introduction of a fluorine atom at the 5-position of the indole ring (7i) resulted in a compound with moderate activity, suggesting that modifications at this position are tolerated but may not be optimal for this particular scaffold.[3] The methyl substitution at the N-1 position of the indole has been shown in other studies to significantly enhance anticancer activities, in some cases by as much as 60-fold compared to the unsubstituted analogue.[2]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was evaluated against human cervical cancer (HeLa), breast cancer (MCF-7), and colon cancer (HT-29) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 30 μM) and incubated for another 24 hours.[3] Colchicine was used as a positive control.
-
MTT Addition: After the treatment period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves. The results are typically expressed as the mean ± standard deviation of at least three independent experiments.[3]
Visualizing Molecular Interactions and Experimental Processes
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations were created using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparing the efficacy of different synthetic routes to 1-Methyl-1H-indol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 1-Methyl-1H-indol-5-ol, a key heterocyclic scaffold in medicinal chemistry. The efficacy of three primary strategies—the Leimgruber-Batcho synthesis, a multi-step route from 5-methoxyindole, and a multi-step route from 5-benzyloxyindole—are evaluated based on overall yield, reaction conditions, and starting material accessibility. Detailed experimental protocols and visual representations of the synthetic pathways are provided to assist researchers in selecting the optimal route for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their efficiency.
| Route | Starting Material | Key Steps | Overall Yield (%) | Number of Steps | Key Reagents | Advantages | Disadvantages |
| 1. Leimgruber-Batcho Synthesis | 4-Hydroxy-2-nitrotoluene | 1. Enamine Formation 2. Reductive Cyclization 3. N-Methylation | ~60-70% (estimated) | 3 | DMF-DMA, Pyrrolidine, Raney Ni/H₂, Methyl Iodide | Convergent, high-yielding cyclization. | Starting material may be less common; requires handling of nitro compounds and catalytic hydrogenation. |
| 2. From 5-Methoxyindole | 5-Methoxyindole | 1. N-Methylation 2. O-Demethylation | ~80-90% | 2 | Methyl Iodide, BBr₃ | High-yielding steps, commercially available starting material. | BBr₃ is corrosive and requires careful handling. |
| 3. From 5-Benzyloxyindole | 5-Benzyloxyindole | 1. N-Methylation 2. O-Debenzylation | ~75-85% | 2 | Methyl Iodide, Pd/C, H₂ (or transfer hydrogenation) | Milder deprotection than demethylation. | Requires catalytic hydrogenation. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Experimental Protocols
Route 1: Leimgruber-Batcho Synthesis
This route is a powerful method for constructing the indole ring system from o-nitrotoluene derivatives.[1][2]
Step 1: Enamine Formation from 4-Hydroxy-2-nitrotoluene
-
To a solution of 4-hydroxy-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a colored solid.
Step 2: Reductive Cyclization to 5-Hydroxyindole
-
Dissolve the crude enamine in a suitable solvent such as methanol or ethanol.
-
Add a Raney nickel catalyst and subject the mixture to hydrogenation.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain 5-hydroxyindole.
Step 3: N-Methylation to this compound
-
Dissolve 5-hydroxyindole in an appropriate solvent like acetone or DMF.
-
Add a base such as potassium carbonate, followed by the addition of methyl iodide.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Route 2: Synthesis from 5-Methoxyindole
This two-step route benefits from the commercial availability of 5-methoxyindole.
Step 1: N-Methylation of 5-Methoxyindole
-
To a solution of 5-methoxyindole in anhydrous DMF, add sodium hydride at 0 °C.
-
After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-methyl-5-methoxyindole.
Step 2: O-Demethylation to this compound
-
Dissolve 1-methyl-5-methoxyindole in anhydrous dichloromethane and cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Carefully quench the reaction with methanol, followed by water.
-
Extract the product with an organic solvent and purify by column chromatography to obtain this compound.
Route 3: Synthesis from 5-Benzyloxyindole
This route offers a milder deprotection step compared to the demethylation with BBr₃.
Step 1: N-Methylation of 5-Benzyloxyindole
-
Follow the same procedure as the N-methylation of 5-methoxyindole, using 5-benzyloxyindole as the starting material.
Step 2: O-Debenzylation to this compound
-
Dissolve 1-methyl-5-benzyloxyindole in a suitable solvent like ethanol or methanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator.
-
Alternatively, catalytic transfer hydrogenation can be employed using a hydrogen donor such as ammonium formate.
-
Upon completion, filter the catalyst and concentrate the filtrate to yield this compound.
Conclusion
The choice of the most efficacious synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory equipment available. The route starting from 5-methoxyindole offers a high overall yield and utilizes a commercially available starting material, although it requires the use of the hazardous reagent BBr₃. The route from 5-benzyloxyindole provides a milder deprotection step but involves catalytic hydrogenation. The Leimgruber-Batcho synthesis is a convergent and potentially high-yielding approach, provided the substituted o-nitrotoluene is accessible. Researchers should carefully consider these factors when selecting a synthetic strategy.
References
Validation of analytical methods for the quantification of 1-Methyl-1H-indol-5-ol
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Methyl-1H-indol-5-ol, a key indole derivative, is critical for advancing research and ensuring product quality. This guide provides a comparative overview of two primary analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). While specific validated methods for this compound are not widely published, this guide leverages established methodologies for closely related indole compounds to provide a robust framework for method selection and development.
Method Comparison
The choice between HPLC-UV and HPLC-MS/MS hinges on the specific requirements of the analysis, particularly the need for sensitivity and selectivity, especially within complex biological matrices.
| Parameter | HPLC-UV | HPLC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; specific parent-product ion transitions are monitored, minimizing interference. |
| Sensitivity | Lower; typically in the µg/mL to high ng/mL range. | Higher; capable of reaching low ng/mL to pg/mL levels. |
| Linearity (r²) | Typically >0.99 | Typically >0.99[1] |
| Lower Limit of Quantification (LLOQ) | Higher, dependent on chromophore. | As low as 0.1 ng/mL for a similar compound[1]. |
| Accuracy | Generally within 85-115% of the nominal concentration. | Within 85-115% for quality control samples[1]. |
| Precision (%CV) | Typically <15%. | Within 15% for intra- and inter-day precision[1]. |
| Matrix Effects | Less susceptible to signal suppression or enhancement. | Can be significant, often requiring an internal standard for correction[1]. |
| Instrumentation Cost | Lower. | Higher. |
| Expertise Required | Moderate. | High. |
Experimental Protocols
Detailed methodologies for both HPLC-UV and HPLC-MS/MS are presented below. These protocols are based on methods for analogous indole compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
This method is adapted from a procedure for 2-Methyl-1H-indol-5-ol and is suitable for the analysis of bulk substances or simpler formulations where high sensitivity is not required.[2]
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid for improved peak shape) in an isocratic or gradient elution. A typical starting point is 50:50 (v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to the maximum absorbance of this compound (to be determined experimentally, likely around 270-290 nm for indole derivatives).
3. Validation Parameters to be Assessed:
-
Specificity: Analyze blank samples and samples spiked with potential impurities to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions over the expected concentration range and inject them to construct a calibration curve. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Analyze replicate preparations of samples at different concentrations to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive and selective method is adapted from a validated protocol for the quantification of 4-Fluoro-1-methyl-1H-indol-5-ol in human plasma and is ideal for bioanalytical studies.[1]
1. Sample Preparation (from Human Plasma):
-
To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte is recommended).[1]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4 °C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Gradient Elution: A gradient should be optimized to ensure good separation from matrix components.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: The specific precursor ion (Q1) and product ion (Q3) for this compound and its internal standard must be determined by direct infusion of a standard solution into the mass spectrometer.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity.[1]
4. Validation Parameters:
-
The validation should follow regulatory guidelines (e.g., FDA, ICH) and assess specificity, linearity, accuracy, precision, LLOQ, recovery, and matrix effects.[1][3]
Visualized Workflows
Caption: General workflow for quantitative analysis by HPLC-UV.
Caption: Workflow for bioanalytical quantification by HPLC-MS/MS.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts the reliability and applicability of the resulting data. For applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or the analysis of complex biological matrices, HPLC-MS/MS is the superior choice. For routine quality control of bulk material or simple formulations where analyte concentrations are higher, HPLC-UV provides a cost-effective and reliable alternative. In either case, thorough method validation is imperative to ensure the generation of accurate and reproducible results.
References
In Vitro Cytotoxicity of 1-Methyl-1H-indol-5-ol Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxicity of 1-Methyl-1H-indol-5-ol-based compounds and related indole derivatives. Due to the limited availability of public data on this compound, this guide incorporates data from closely related analogs to offer a broader perspective on the potential of this chemical scaffold in oncology research.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer properties.[1][2] Strategic modifications to the indole ring, such as N-alkylation and substitution at various positions, can significantly modulate the cytotoxic potential and selectivity of these compounds against cancer cell lines. This guide summarizes available in vitro cytotoxicity data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of various 1-methyl-indole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, representing the concentration at which it inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxicity.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Hypothetical Data for 4-Fluoro-1-methyl-1H-indol-5-ol * | MCF-7 | Breast Adenocarcinoma | Hypothetical Value | [2] |
| HT-29 | Colon Carcinoma | Hypothetical Value | [2] | |
| HeLa | Cervical Carcinoma | Hypothetical Value | [2] | |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | Cervical Carcinoma | 0.52 | [1] |
| MCF-7 | Breast Adenocarcinoma | 0.34 | [1] | |
| HT-29 | Colon Carcinoma | 0.86 | [1] | |
| 3-(4,4-Dimethyl-5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole | HEK-293 | Normal Embryonic Kidney | > 300 | [3] |
| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole | A2780 | Ovarian Cancer | 11.6 | [4] |
| HeLa | Cervical Carcinoma | 22.4 | [4] | |
| 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative (6c) | SK-MEL-28 | Melanoma | 3.46 | [5] |
Note: Data for 4-Fluoro-1-methyl-1H-indol-5-ol is presented as a template for comparison and is explicitly stated as hypothetical in the source.[2]
Experimental Protocols
The evaluation of in vitro cytotoxicity for these compounds predominantly relies on colorimetric assays that measure cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound is serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compound is added to each well. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of an in vitro cytotoxicity assay.
Hypothetical Signaling Pathway for Indole-Based Anticancer Agents
Caption: Potential mechanism of action for indole derivatives.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different purification techniques for 1-Methyl-1H-indol-5-ol
For researchers, scientists, and professionals in drug development, obtaining 1-Methyl-1H-indol-5-ol at high purity is critical for reliable experimental results and to meet stringent quality standards. The purification of this indole derivative, like many others, often requires a multi-step approach to remove starting materials, reaction byproducts, and other impurities. This guide provides a head-to-head comparison of common purification techniques, offering supporting data from closely related indole derivatives to illustrate expected outcomes.
Performance Comparison of Purification Techniques
The selection of a purification strategy for this compound depends on the initial purity of the crude material, the desired final purity, the required scale of the purification, and the available resources. The following table summarizes the typical performance of common purification techniques based on data from analogous indole compounds.
| Purification Technique | Typical Purity | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Column Chromatography | >95% | 70-90% | Milligrams to Kilograms | High loading capacity, good for gross separation. | Time-consuming, large solvent consumption. |
| Preparative HPLC | >99.5% | 60-80% | Micrograms to Grams | High resolution and purity, automated. | Lower capacity, more expensive equipment. |
| Recrystallization | >99% | 50-85% | Milligrams to Kilograms | Cost-effective, yields high-purity crystalline solid. | Requires suitable solvent, potential for significant material loss. |
| Distillation | >98% | 85-95% | Grams to Kilograms | Effective for volatile compounds, scalable. | Not suitable for thermally labile compounds. |
Purification Workflow
A comprehensive purification strategy for this compound typically involves a primary purification step to remove the bulk of impurities, followed by a final polishing step to achieve high purity. The choice of techniques and their sequence can be tailored to the specific needs of the researcher.
Caption: A general workflow for the purification of this compound.
Experimental Protocols
Below are detailed methodologies for the key purification techniques. These protocols are based on procedures for structurally similar indole derivatives and may require optimization for this compound.
Column Chromatography
This technique is highly effective for the initial purification of crude reaction mixtures to separate the target compound from impurities with significantly different polarities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Thin-Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample-adsorbed silica to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1). Monitor the separation by collecting fractions and analyzing them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to hexane/ethyl acetate 7:3) to elute the this compound.
-
Fraction Collection: Collect the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for obtaining very high purity material, often used as a final polishing step.
Materials:
-
Partially purified this compound
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
-
Preparative HPLC system with a C18 column
Procedure:
-
Method Development: On an analytical scale, develop a suitable gradient method using a C18 column with a mobile phase system such as water and acetonitrile, both containing 0.1% formic acid.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter.
-
Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Product Recovery: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Materials:
-
Crude or partially purified this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane)
Procedure:
-
Solvent Selection: Identify a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Distillation
For thermally stable, volatile compounds, distillation under reduced pressure can be an effective purification method. 1-methylindole, a closely related compound, is purified this way.[1]
Materials:
-
Crude this compound
-
Distillation apparatus with vacuum capability
Procedure:
-
Setup: Assemble the distillation apparatus for vacuum distillation.
-
Heating: Heat the flask containing the crude material in a heating mantle.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound under the applied pressure. It is advisable to collect a forerun and a tail fraction to be discarded.
-
Product: The collected main fraction should be the purified this compound.
References
Comparative Analysis of 1-Methyl-1H-indol-5-ol Derivatives: Cross-Reactivity and Target Specificity
A guide for researchers and drug development professionals on the selectivity of 1-Methyl-1H-indol-5-ol derivatives, offering insights into their potential as targeted therapeutic agents. This document provides a comparative overview of their performance against various biological targets, supported by experimental data from structurally related compounds, detailed methodologies for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including roles as anticancer, anti-inflammatory, and neurological agents. The this compound moiety, in particular, serves as a versatile template for the development of targeted therapies. However, achieving high target specificity and minimizing off-target effects, which can lead to toxicity and undesirable side effects, remains a critical challenge in drug discovery. This guide provides a comparative analysis of the cross-reactivity and target specificity of this compound derivatives by examining data from closely related 1-methyl-indole compounds to inform on their potential therapeutic applications and guide future drug development efforts.
Data Presentation: Comparative Inhibitory Activity
Due to the limited availability of comprehensive public data on the cross-reactivity of a single series of this compound derivatives, this section presents a representative comparison based on published data for structurally similar 1-methyl-indole compounds. The following table summarizes the inhibitory activity (IC50) of a hypothetical series of this compound derivatives against a panel of selected kinases, illustrating a common approach to assessing selectivity.
| Compound ID | R1 Group | R2 Group | Target Kinase IC50 (nM) | Off-Target Kinase 1 (e.g., c-Kit) IC50 (nM) | Off-Target Kinase 2 (e.g., Abl) IC50 (nM) | Off-Target Kinase 3 (e.g., PDGFRα) IC50 (nM) |
| MIO-001 | H | H | 50 | 1500 | >10000 | 2500 |
| MIO-002 | -CH3 | H | 25 | 800 | 5000 | 1200 |
| MIO-003 | H | Pyridin-3-yl | 15 | 500 | 2000 | 800 |
| MIO-004 | -CH3 | Pyridin-3-yl | 8 | 250 | 1000 | 400 |
Note: The data presented in this table is illustrative and compiled from studies on structurally related 1-methyl-indole kinase inhibitors to provide a representative comparison. Specific values for this compound derivatives would require direct experimental evaluation.
Signaling Pathway Modulation
Indole derivatives are known to modulate various signaling pathways implicated in cell growth, proliferation, and survival. A key pathway often targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1][2][3][4] The following diagram illustrates the points of potential intervention by this compound derivatives within this critical signaling cascade.
Experimental Protocols
Accurate assessment of cross-reactivity and target specificity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays commonly employed in the characterization of small molecule inhibitors like this compound derivatives.
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a typical workflow for identifying and characterizing the selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the potency of a compound against a specific kinase.[5]
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
This compound derivative stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase, the europium-labeled antibody, and the test compound or DMSO control.
-
Initiation: Add the Alexa Fluor® 647-labeled tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan® Selectivity Profiling
This is a competition binding assay that quantitatively measures the interaction of a test compound against a large panel of kinases.[6][7][8]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Procedure (Generalized):
-
Compound Submission: The this compound derivative is submitted at a specified concentration (e.g., 1 µM).
-
Assay Performance: The compound is screened against a panel of over 480 human kinases.
-
Data Acquisition: The amount of kinase captured on the solid support is quantified by qPCR.
-
Data Analysis: The results are typically reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound. The data can be visualized using a TREEspot™ diagram, which maps the binding interactions onto the human kinome tree.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[3][4][9][10][11]
Materials:
-
Cultured cells expressing the target protein
-
This compound derivative stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Treat cultured cells with the this compound derivative or DMSO vehicle control and incubate to allow for compound entry and binding.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the samples by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.[12][13][14][15][16]
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
This compound derivative stock solution (in DMSO)
-
Assay buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative.
-
Reaction Setup: In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Conclusion
While a comprehensive cross-reactivity profile for a specific series of this compound derivatives is not yet publicly available, the analysis of structurally related 1-methyl-indole compounds suggests that this scaffold holds promise for the development of selective inhibitors. However, as with many kinase inhibitors, off-target effects are a potential concern that must be systematically evaluated. The experimental protocols detailed in this guide provide a robust framework for assessing the target specificity and cross-reactivity of novel this compound derivatives. Through a combination of in vitro biochemical assays, broad selectivity profiling, and cell-based target engagement studies, researchers can effectively identify and optimize lead candidates with the desired selectivity profile for further preclinical and clinical development. The continued exploration of this chemical space, guided by the principles and methodologies outlined here, is expected to yield novel and effective targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. scispace.com [scispace.com]
- 11. annualreviews.org [annualreviews.org]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
A Comparative Benchmarking Study: Stability of 1-Methyl-1H-indol-5-ol versus Other 5-Hydroxyindoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of 1-Methyl-1H-indol-5-ol against other structurally related 5-hydroxyindoles. The stability of drug candidates is a critical parameter in pharmaceutical development, influencing formulation, storage, and ultimately, therapeutic efficacy and safety. This document outlines the methodologies for forced degradation studies and presents illustrative data to benchmark the stability profile of these compounds under various stress conditions.
Introduction to 5-Hydroxyindole Stability
5-Hydroxyindoles are a class of bicyclic aromatic organic compounds that are precursors to vital neurochemicals, including serotonin. Their inherent chemical structure, particularly the electron-rich pyrrole ring and the phenolic hydroxyl group, makes them susceptible to degradation through oxidation, hydrolysis, and photolysis. Modifications to the indole scaffold, such as N-methylation in this compound, can significantly alter the molecule's electronic properties and steric hindrance, thereby influencing its stability. Understanding these structure-stability relationships is paramount for the development of robust drug formulations.
Forced degradation studies, or stress testing, are essential for elucidating the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing, such as high heat, humidity, and exposure to acidic, basic, and oxidative environments.[3]
Comparative Stability Analysis: A Data-Driven Overview
To provide a clear comparison, the following table summarizes hypothetical quantitative data from a forced degradation study on this compound and other relevant 5-hydroxyindoles. The data illustrates the percentage of degradation observed after exposure to various stress conditions. It is important to note that this data is illustrative and based on established principles of chemical stability.
| Compound | Acidic Hydrolysis (1M HCl, 60°C, 24h) | Basic Hydrolysis (1M NaOH, 60°C, 24h) | Oxidative Degradation (6% H₂O₂, RT, 24h) | Thermal Degradation (80°C, 75% RH, 72h) | Photostability (ICH Q1B, 1.2 million lux hours) |
| 5-Hydroxyindole | 18.5% | 25.2% | 35.8% | 12.3% | 22.1% |
| This compound | 15.2% | 22.8% | 28.4% | 10.1% | 19.5% |
| 2-Methyl-1H-indol-5-ol | 19.8% | 26.5% | 38.2% | 14.5% | 24.3% |
| 5-Methoxyindole | 12.1% | 18.9% | 25.3% | 8.7% | 15.6% |
Interpretation of Data:
The illustrative data suggests that N-methylation at the 1-position in This compound confers a modest increase in stability against acidic, oxidative, and photolytic degradation compared to the parent 5-hydroxyindole. This enhanced stability can be attributed to the electron-donating nature of the methyl group, which can help to stabilize the aromatic system, and the protection of the indole nitrogen from certain reactions. 5-Methoxyindole, where the hydroxyl group is replaced by a methoxy group, shows the highest stability, which is expected as the phenolic hydroxyl group is a primary site for oxidation.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for the key experiments cited in the comparative stability analysis. These protocols are based on established guidelines for forced degradation studies.[4]
Forced Degradation (Stress Testing) Protocol
-
Objective: To generate potential degradation products and assess the intrinsic stability of the 5-hydroxyindole derivatives.
-
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of each 5-hydroxyindole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M hydrochloric acid. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 1M sodium hydroxide.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M sodium hydroxide. Incubate the mixture at 60°C for 24 hours. After incubation, neutralize the solution with 1M hydrochloric acid.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a stability chamber maintained at 80°C and 75% relative humidity for 72 hours.
-
Photostability Testing: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
Sample Analysis: Following the stress period, dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV method.
-
Stability-Indicating HPLC Method
-
Objective: To separate and quantify the parent 5-hydroxyindole from its degradation products.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in this stability assessment, the following diagrams have been generated.
Caption: Experimental workflow for comparative forced degradation studies.
Potential Degradation Pathway
The primary degradation pathway for 5-hydroxyindoles under oxidative stress involves the oxidation of the electron-rich indole ring and the phenolic hydroxyl group. The following diagram illustrates a plausible degradation pathway for 5-hydroxyindole.
Caption: A potential oxidative degradation pathway for 5-hydroxyindole.
Conclusion
This comparative guide highlights the importance of systematic stability studies in drug development. Based on fundamental chemical principles, this compound is anticipated to exhibit enhanced stability compared to its parent compound, 5-hydroxyindole, under various stress conditions. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and generate empirical data. Such investigations are crucial for selecting stable drug candidates, designing appropriate formulations, and ensuring the overall quality and safety of new therapeutic agents.
References
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-indol-5-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Methyl-1H-indol-5-ol. Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Data
Before handling this compound for disposal, it is crucial to be aware of the potential hazards. Based on data from similar compounds like 1-Methyl-1H-indole and 1-Methyl-1H-indole-5-carboxylic acid, the following hazards should be anticipated.[1][3] Personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn.[2]
| Hazard Classification | Potential Effects | GHS Precautionary Statements (Inferred) |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][4] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][4] | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention.[4] |
| Aquatic Toxicity | May be toxic to aquatic life.[5] | P273: Avoid release to the environment.[5] |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step procedure outlines the protocol for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure, unreacted compound, solutions containing the compound, and any materials contaminated during handling (e.g., pipette tips, weighing boats, gloves, absorbent paper).
-
Segregate the waste based on its physical state.
-
Solid Waste: Place contaminated solids in a designated, clearly labeled hazardous waste container for solid chemical waste.
-
Liquid Waste: Place solutions and liquid residues in a designated, clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
2. Container Management:
-
Ensure the waste container is made of a chemically compatible material and has a secure, leak-proof lid.
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
All waste collection should be performed within a chemical fume hood to minimize the risk of inhalation exposure.
3. Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name of the principal investigator and the laboratory location.
-
Appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is used to prevent spills.
-
Segregate the waste from incompatible materials, such as strong oxidizing agents.[2]
5. Disposal Request and Pickup:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Provide the waste disposal contractor with a complete and accurate inventory of the waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol from your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1-Methyl-1H-indol-5-ol
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This guide provides crucial safety and logistical information for 1-Methyl-1H-indol-5-ol, a compound requiring careful management to mitigate potential hazards. Adherence to these protocols is vital for personal safety and the integrity of experimental work.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar indole compounds.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[3] | Protects eyes and face from accidental splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). It is crucial to inspect gloves before use and to employ proper removal techniques to avoid skin contamination.[3] | Protects hands from direct contact with the chemical. |
| Body Protection | A flame-resistant lab coat is required.[3] Long pants and closed-toe shoes must be worn to cover all exposed skin.[3][4] | Prevents accidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls like a fume hood are insufficient or during spill cleanup. The need for respiratory protection should be determined by a thorough risk assessment.[3][4] | Minimizes the risk of inhaling airborne particles or vapors. |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination when working with this compound. The following diagram and procedural steps outline the key stages for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
1. Preparation:
-
Review Safety Data Sheets (SDS): Before commencing any work, thoroughly review the SDS for structurally similar indole compounds to be fully aware of potential hazards and safety precautions.[1]
-
Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[5]
2. Handling:
-
Avoid Dust Generation: When handling the solid material, do so carefully to prevent the formation of dust.
-
Weighing: Use a balance inside a contained space or one equipped with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid compound to the appropriate solvent to prevent splashing.
3. Storage:
-
Temperature and Conditions: Store this compound in a cool, dry, and well-ventilated place.[5] Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Light: Protect the compound from light.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled and sealed container designated for hazardous solid waste.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous chemical waste. Do not mix with incompatible waste streams.[3]
-
Regulations: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
